Plecanatide
Description
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPHQWLKCGGCQR-DLJDZFDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H104N18O26S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196933 | |
| Record name | Plecanatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1681.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
| Record name | Plecanatide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous, white to off-white powder | |
CAS No. |
467426-54-6 | |
| Record name | Plecanatide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467426546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plecanatide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plecanatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Plecanatide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Plecanatide mechanism of action on guanylate cyclase-C
An In-depth Technical Guide to the Mechanism of Action of Plecanatide on Guanylate Cyclase-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed under the brand name Trulance®, is a synthetic peptide therapeutic approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2][3] It is a 16-amino acid structural analog of human uroguanylin, an endogenous peptide that regulates intestinal fluid and electrolyte homeostasis.[4][5][6] this compound's mechanism of action is centered on its function as a selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[1][7][8] Unlike the bacterial heat-stable enterotoxins which are also GC-C agonists, this compound mimics the pH-sensitive activity of uroguanylin, preferentially binding to its receptor in the slightly acidic environment of the proximal small intestine.[3][9][10]
Core Mechanism of Action: GC-C Signaling Cascade
This compound exerts its therapeutic effect locally within the gastrointestinal tract with minimal systemic absorption.[1][4][5] The binding of this compound to the extracellular domain of the GC-C receptor initiates a cascade of intracellular events, culminating in increased intestinal fluid secretion and accelerated transit.[1][4]
The key steps in the signaling pathway are as follows:
-
Receptor Binding and Activation: this compound binds to the GC-C receptor on the luminal surface of enterocytes.[7] This binding is pH-dependent, showing higher affinity in the acidic environment (pH 5-6) of the duodenum and jejunum.[9][10]
-
cGMP Synthesis: Activation of GC-C catalyzes the intracellular conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][11]
-
Downstream Effector Activation: The resultant increase in intracellular cGMP concentration activates two primary downstream effectors: cGMP-dependent protein kinase II (PKGII) and, to some extent, protein kinase A (PKA).[11][12]
-
CFTR Channel Phosphorylation: PKGII and PKA then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane ion channel.[5][11]
-
Ion and Fluid Secretion: Phosphorylation opens the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[7][11][13]
-
Osmotic Water Influx: The increased luminal concentration of these anions creates an osmotic gradient that draws water into the intestine, thereby increasing the volume and softening the consistency of the stool.[7][11] This increase in luminal fluid accelerates intestinal transit.[1][4]
-
Visceral Pain Reduction: Elevated cGMP levels have also been shown to reduce the activity of pain-sensing nerves in the gut, which may contribute to the relief of abdominal pain associated with IBS-C.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Efficacy and safety of this compound in treating constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: IBS Uses, Side Effects, Dosage [medicinenet.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Formulary Drug Reviews: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The guanylate cyclase-C signaling pathway is down-regulated in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Plecanatide: A Uroguanylin Analog in the Treatment of Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide hormone.[1] It functions as a selective agonist for the guanylate cyclase-C (GC-C) receptor, playing a crucial role in the regulation of intestinal fluid and electrolyte homeostasis.[2] This technical guide provides an in-depth overview of the structure, function, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.
Structure of this compound
This compound is a 16-amino acid peptide. Its structure is nearly identical to that of human uroguanylin, with the exception of a single amino acid substitution at position 3, where aspartic acid is replaced by glutamic acid.[3] This substitution enhances the peptide's stability while maintaining its biological activity.
Amino Acid Sequence:
-
Human Uroguanylin: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu[4][5]
-
This compound: Asn-Asp-Glu -Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu
Two disulfide bonds are present in the structure of this compound, which are essential for its biological activity.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating the GC-C receptors located on the apical surface of intestinal epithelial cells.[2] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
The binding of this compound to the GC-C receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[7] This activation of CFTR, an ion channel, results in the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. The increased ion concentration creates an osmotic gradient, drawing water into the intestines, which softens the stool and stimulates intestinal motility.[3]
Experimental Protocols
In-Vitro Guanylate Cyclase-C Activation Assay
This assay is crucial for determining the potency of this compound in activating its target receptor.
Objective: To measure the dose-dependent stimulation of cGMP production by this compound in a human colon carcinoma cell line (T84).
Methodology:
-
Cell Culture: T84 cells are cultured to confluence in an appropriate medium.
-
Pre-incubation: The confluent cell monolayers are pre-incubated with a phosphodiesterase inhibitor, such as isobutylmethylxanthine (IBMX), to prevent the degradation of cGMP.[4]
-
Incubation with this compound: The cells are then incubated with varying concentrations of this compound for a defined period.[8]
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid.[4]
-
cGMP Measurement: Following centrifugation and neutralization, the intracellular cGMP concentration in the cell supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[6]
-
Data Analysis: The results are typically expressed as picomoles of cGMP per milligram of protein, and an EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated to determine its potency.[8]
Phase III Clinical Trial Design for Chronic Idiopathic Constipation (CIC)
The efficacy and safety of this compound for the treatment of CIC have been evaluated in large, multicenter, randomized, double-blind, placebo-controlled trials.[9][10]
Key Methodological Aspects:
-
Patient Population: Adult patients meeting the modified Rome III criteria for functional constipation.[10][11]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled design.[9]
-
Treatment Arms: Typically includes a placebo group and one or more doses of this compound (e.g., 3 mg and 6 mg) administered orally once daily.[9]
-
Treatment Duration: A 12-week treatment period is common.[9]
-
Primary Efficacy Endpoint: The primary outcome is often the percentage of "durable overall responders," defined as patients who have at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one CSBM from baseline for the same week, for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[10]
-
Secondary Efficacy Endpoints: These include changes from baseline in stool frequency (CSBMs and spontaneous bowel movements), stool consistency (using the Bristol Stool Form Scale), and straining during defecation.[9]
-
Data Collection: Patients typically record their bowel habits and symptoms in a daily electronic diary.[9]
-
Safety Assessment: The incidence and severity of treatment-emergent adverse events are monitored throughout the study.[9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of this compound in adults with Chronic Idiopathic Constipation (CIC).
Table 1: Primary Efficacy Endpoint - Durable Overall CSBM Responders in CIC
| Study Identifier | Placebo | This compound 3 mg | This compound 6 mg |
| Trial 1 (NCT01982240) [9] | 10.2% | 21.0% (p<0.001 vs placebo) | 19.5% (p<0.001 vs placebo) |
| Trial 2 (NCT02122471) [10] | 12.8% | 20.1% (p=0.004 vs placebo) | 20.0% (p=0.004 vs placebo) |
Table 2: Change from Baseline in Weekly CSBM Frequency in CIC (at Week 12)
| Study Identifier | Placebo | This compound 3 mg | This compound 6 mg |
| Trial 1 (NCT01982240) [9] | 1.2 | 2.5 (p<0.001 vs placebo) | 2.2 (p<0.001 vs placebo) |
Table 3: Common Treatment-Emergent Adverse Events in CIC Trials
| Adverse Event | Placebo | This compound 3 mg | This compound 6 mg |
| Diarrhea (Trial 1) [9] | 1.3% | 5.9% | 5.7% |
| Diarrhea (Trial 2) [10] | 1.3% | 3.2% | 4.5% |
Conclusion
This compound, a uroguanylin analog, is a well-characterized GC-C agonist with a clearly defined mechanism of action. Robust clinical trial data have demonstrated its efficacy and safety in the treatment of chronic idiopathic constipation. The information presented in this technical guide provides a comprehensive overview for researchers and drug development professionals interested in the science and clinical application of this compound.
References
- 1. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpharmsci.com [jpharmsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of human uroguanylin: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uroguanylin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Phase III Clinical Trial of this compound, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized clinical trial: efficacy and safety of this compound in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Plecanatide Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plecanatide, a structural analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its therapeutic effects are mediated by a well-defined downstream signaling cascade within the gastrointestinal epithelium. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by this compound activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: The GC-C Signaling Cascade
This compound exerts its pharmacological action locally on the apical surface of intestinal epithelial cells.[1][2] As a GC-C agonist, it mimics the function of the endogenous ligands, uroguanylin and guanylin.[3][4] The binding of this compound to the extracellular domain of GC-C initiates a series of intracellular events, culminating in increased intestinal fluid secretion and accelerated transit.[1][2][5]
The primary signaling pathway involves the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) by the intracellular catalytic domain of the activated GC-C receptor.[3][6] The subsequent accumulation of intracellular cGMP serves as the key second messenger, orchestrating the downstream effects.[4]
Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII) and, to some extent, protein kinase A (PKA).[7][8] These kinases then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane ion channel.[5][7] Phosphorylation of CFTR results in its opening and the subsequent secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[4][5] This efflux of anions creates an osmotic gradient, drawing water into the lumen, which softens the stool and facilitates its passage.[3][4]
Furthermore, increased intracellular cGMP can also decrease the activity of the sodium-hydrogen exchanger (NHE3), leading to reduced sodium absorption and contributing to the net increase in luminal fluid.[5] Emerging evidence also suggests that the GC-C/cGMP pathway plays a role in reducing visceral hypersensitivity, potentially by modulating the activity of colonic nociceptors, which may contribute to the abdominal pain relief observed in IBS-C patients.[3][9][10]
Quantitative Data
The following tables summarize key quantitative data related to the activation of the this compound signaling pathway, derived from preclinical and clinical studies.
Table 1: Preclinical Data on this compound Activity
| Parameter | Value | Cell Line/Model | Citation |
| EC₅₀ for cGMP Production | 1.9 x 10⁻⁷ mol/L | T84 cells | [1] |
| Binding Potency vs. Uroguanylin | 8 times more potent | Preclinical models | [5] |
| Optimal pH for Activity | ~5.0 | Computational models | [11][12] |
Table 2: Clinical Efficacy of this compound (3 mg) in Chronic Idiopathic Constipation (CIC)
| Endpoint | This compound (3 mg) | Placebo | P-value | Citation |
| Durable Overall CSBM Responders (%) | 21.0% | 10.2% | <0.001 | [2][5] |
| Mean Increase in Weekly CSBMs | 2.5 | 1.2 | <0.001 | [13] |
| Mean Increase in Weekly SBMs | 3.2 | 1.3 | <0.001 | [13] |
| Improvement in Stool Consistency (BSFS) | 1.5 points | 0.8 points | <0.001 | [5] |
| Patients with a CSBM within 24h (%) | 21.4% | 12.1% | <0.001 | [6][14] |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale
Table 3: Clinical Efficacy of this compound (3 mg) in Irritable Bowel Syndrome with Constipation (IBS-C)
| Endpoint | This compound (3 mg) | Placebo | P-value | Citation |
| Overall Responders (%) - Study 1 | 30.2% | 17.8% | <0.001 | [6][15] |
| Overall Responders (%) - Study 2 | 21.5% | 14.2% | 0.009 | [15] |
| Abdominal Pain Responders (%) | 33-41% | 23-32% | - | [6] |
| Mean Bloating Score Improvement | 0.5-1.5 | 0.4-1.1 | - | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Downstream Signaling Pathway of this compound Activation
Experimental Workflow for Ussing Chamber Assay
Workflow for cGMP Enzyme Immunoassay (EIA)
Detailed Experimental Protocols
Measurement of Intestinal Chloride Secretion using Ussing Chamber
This protocol is adapted from methodologies described for studying intestinal ion transport.[10][12][16][17][18][19][20][21][22][23][24][25][26]
Objective: To measure the change in short-circuit current (Isc), indicative of net ion transport (primarily Cl⁻ secretion), across an isolated segment of intestinal mucosa in response to this compound.
Materials:
-
Ussing Chamber System (e.g., EasyMount, Physiologic Instruments)
-
Voltage-clamp apparatus
-
Water-jacketed organ baths and circulating water bath (37°C)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 2.5 mM KCl, 1.25 mM CaCl₂, 1.2 mM MgCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄. Adjust pH to 7.4 when gassed with carbogen. Add 10 mM mannitol to the mucosal buffer and 10 mM glucose to the serosal buffer.
-
This compound stock solution (in distilled water or appropriate vehicle)
-
Forskolin (positive control)
-
Bumetanide (inhibitor of Na-K-2Cl cotransporter)
-
Animal model (e.g., mouse or rat) or human intestinal tissue biopsies
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional protocols.
-
Excise a segment of the desired intestinal region (e.g., jejunum or colon).
-
Immediately place the tissue in ice-cold, oxygenated KRB buffer.
-
Open the segment along the mesenteric border and gently remove the muscularis externa by blunt dissection to obtain a mucosal-submucosal preparation.
-
-
Ussing Chamber Setup:
-
Mount the tissue preparation between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
Fill both chambers with 3-5 mL of pre-warmed (37°C) and continuously gassed KRB buffer.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.
-
-
Measurement of Isc:
-
Set the voltage clamp to maintain a transepithelial potential of 0 mV. The current required to do this is the Isc.
-
Record the baseline Isc for 5-10 minutes.
-
Add this compound to the apical chamber to achieve the desired final concentration (e.g., in the range of 10⁻⁹ to 10⁻⁶ M).
-
Record the change in Isc until a new stable plateau is reached. The increase in Isc (ΔIsc) represents the net electrogenic ion secretion.
-
(Optional) At the end of the experiment, add forskolin (e.g., 10 µM, basolaterally) as a positive control to confirm tissue viability and responsiveness.
-
(Optional) To confirm that the Isc is due to Cl⁻ secretion, add bumetanide (e.g., 100 µM, basolaterally) to inhibit the Na-K-2Cl cotransporter, which should reduce the this compound-induced Isc.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after the addition of this compound.
-
Express the results as ΔIsc in µA/cm².
-
Quantification of Intracellular cGMP Levels by Enzyme Immunoassay (EIA)
This protocol is a generalized procedure based on commercially available cGMP EIA kits.[1][3][5][6][8][16]
Objective: To quantify the dose-dependent increase in intracellular cGMP in response to this compound in a human intestinal epithelial cell line (e.g., T84).
Materials:
-
T84 cells
-
Cell culture reagents (DMEM/F12 medium, fetal bovine serum, etc.)
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP EIA kit (e.g., from Cayman Chemical, Sigma-Aldrich, Cell Biolabs)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture T84 cells in appropriate flasks or multi-well plates until they reach confluency.
-
Prior to the experiment, aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 10-15 minutes at 37°C to prevent cGMP degradation.
-
Add varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Sample Preparation:
-
Terminate the incubation by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
Determine the protein concentration of the lysate for normalization.
-
-
cGMP EIA:
-
Follow the specific instructions provided with the commercial cGMP EIA kit. This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding samples and standards to the antibody-coated microplate.
-
Adding a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase).
-
Adding the anti-cGMP antibody.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate (e.g., pmol cGMP/mg protein).
-
Radioligand Binding Assay for GC-C Receptor
This protocol provides a general framework for a competitive radioligand binding assay.[9][13][20][27][28]
Objective: To determine the binding affinity (Ki) of this compound for the GC-C receptor.
Materials:
-
Cell line expressing GC-C (e.g., T84 cells) or tissue homogenates from intestinal mucosa
-
Radiolabeled ligand for GC-C (e.g., ¹²⁵I-labeled heat-stable enterotoxin (STa))
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize T84 cells or intestinal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Membrane preparation + radiolabeled ligand.
-
Non-specific binding: Membrane preparation + radiolabeled ligand + a high concentration of unlabeled ligand (e.g., unlabeled STa).
-
Competition: Membrane preparation + radiolabeled ligand + increasing concentrations of unlabeled this compound.
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Conclusion
The downstream signaling pathway of this compound is a well-characterized cascade that provides a clear rationale for its therapeutic efficacy in CIC and IBS-C. By activating GC-C and increasing intracellular cGMP, this compound effectively stimulates intestinal fluid secretion and modulates visceral sensation. The quantitative data from both preclinical and clinical studies consistently support this mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this pathway and to evaluate novel GC-C agonists. A thorough understanding of these molecular and cellular events is crucial for the continued development of targeted therapies for functional gastrointestinal disorders.
References
- 1. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. IBS Animal models [ibd-biotech.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption | PLOS One [journals.plos.org]
- 11. Frontiers | Stress-Induced Visceral Pain: Toward Animal Models of Irritable-Bowel Syndrome and Associated Comorbidities [frontiersin.org]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Novel techniques to study visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. physiologicinstruments.com [physiologicinstruments.com]
- 22. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdspdb.unc.edu [pdspdb.unc.edu]
The Role of Plecanatide in Intestinal Fluid and Ion Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide, a synthetic analogue of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates intestinal fluid and ion secretion. It details the underlying signaling pathways, presents quantitative data from pivotal clinical trials, and outlines key experimental protocols for the non-clinical evaluation of GC-C agonists. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of intestinal secretory disorders and the development of novel secretagogues.
Introduction: The Guanylin Peptide Family and Intestinal Homeostasis
The regulation of fluid and electrolyte balance in the intestinal lumen is a critical physiological process.[3][4] This delicate homeostasis is maintained through the coordinated actions of various hormones and neurotransmitters.[3] The guanylin family of peptides, which includes guanylin and uroguanylin, are key regulators of this process.[5][6] These endogenous peptides are secreted by cells of the intestinal mucosa and act locally on the luminal surface of intestinal epithelial cells.[5][6]
This compound is a 16-amino-acid peptide that is structurally related to human uroguanylin.[1][7] It functions as a GC-C agonist, mimicking the action of its endogenous counterpart to stimulate intestinal fluid secretion and accelerate transit.[1][8] Unlike its predecessor, linaclotide, which is structurally more similar to bacterial heat-stable enterotoxins, this compound is designed to replicate the pH-sensitive activity of human uroguanylin.[7][9]
Mechanism of Action: The GC-C Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][7][10] This activation initiates a downstream signaling cascade that ultimately leads to increased intestinal fluid and ion secretion.
The key steps in the this compound-mediated signaling pathway are as follows:
-
GC-C Receptor Activation: this compound binds to the extracellular domain of the GC-C receptor.[7] This binding induces a conformational change in the receptor, activating its intracellular catalytic domain.[11]
-
Increased Intracellular cGMP: The activated GC-C receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][11] This results in an elevation of intracellular cGMP concentrations.[1]
-
Activation of Protein Kinase G II (PKGII): The increased intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[5][12]
-
Phosphorylation and Activation of CFTR: PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][7][11]
-
Chloride and Bicarbonate Secretion: The activated CFTR channel facilitates the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][7][11]
-
Inhibition of Sodium Absorption: Increased cGMP also inhibits the Na⁺/H⁺ exchanger 3 (NHE3), leading to decreased sodium (Na⁺) absorption from the lumen.[7][12]
-
Osmotic Gradient and Fluid Secretion: The net result of increased anion secretion and decreased sodium absorption is the creation of an ionic gradient that draws water into the intestinal lumen via osmosis, thereby increasing intestinal fluid.[7][11] This increased fluid content softens the stool and facilitates its transit through the gastrointestinal tract.[8][11]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age‐dependent differences in absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. youtube.com [youtube.com]
- 10. The visceral hypersensitivity to colorectal distension (CRD) testing [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. bioscience.co.uk [bioscience.co.uk]
An In-depth Technical Guide to the Anti-Nociceptive Properties of Plecanatide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plecanatide, a structural analog of human uroguanylin, is an approved therapeutic for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2][3][4] Its primary mechanism of action involves the activation of the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[5][6][7] Beyond its established pro-secretory effects, a compelling body of preclinical and clinical evidence has illuminated its significant anti-nociceptive properties, particularly in the context of visceral pain. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and clinical translation of this compound's analgesic effects. It details the underlying signaling pathways, summarizes quantitative data from pivotal studies, and outlines the experimental protocols used to investigate its efficacy in reducing visceral hypersensitivity.
Core Mechanism of Action: GC-C Agonism
This compound exerts its dual therapeutic effects—laxation and analgesia—through the activation of the GC-C receptor.[2] This transmembrane receptor is predominantly located on intestinal epithelial cells.[8]
2.1 Pro-Secretory Pathway (Laxative Effect) Upon binding to GC-C, this compound triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6][8] This increase in intracellular cGMP subsequently activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][5][9] Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][5][6] This ionic gradient drives the osmotic movement of water into the intestines, which softens stool and accelerates transit, thereby alleviating constipation.[1][5]
2.2 Anti-Nociceptive Pathway (Analgesic Effect) The analgesic effect of this compound is also mediated by the GC-C/cGMP pathway, but through a distinct downstream mechanism. It is proposed that the increased production of cGMP within intestinal epithelial cells leads to its release into the extracellular space.[5][10] This extracellular cGMP is thought to act on and inhibit the activity of submucosal pain-sensing neurons (nociceptors), reducing their firing rate and dampening visceral pain signals.[5][6][10] Additionally, some evidence suggests that GC-C activation may have anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines.[1][11] More recent research has highlighted the role of a specific subtype of enteroendocrine cells, known as neuropod cells, which are enriched with GC-C receptors and synapse with submucosal neurons.[10] Activation of GC-C on these cells may be a key pathway for communicating gut signals to the nervous system and modulating visceral sensation.[10]
Mandatory Visualization: Signaling Pathway
Caption: this compound's dual mechanism via GC-C receptor activation.
Preclinical Evidence of Anti-Nociception
The anti-nociceptive effects of this compound have been demonstrated in established animal models of visceral hypersensitivity. These studies provide foundational evidence of its ability to attenuate pain responses independent of its effects on motility.
Data Presentation: Visceral Hypersensitivity in Rat Models
Oral treatment with this compound has been shown to significantly reduce visceral pain responses in rats with induced colonic hypersensitivity.[12][13] The primary endpoint in these studies is the visceromotor response (VMR), measured as abdominal muscle contractions in response to colorectal distension (CRD).
| Model | Treatment Group | Dose (mg/kg) | Mean Abdominal Contractions (vs. Control) | Statistical Significance | Reference |
| TNBS-Induced Hypersensitivity | Vehicle | - | Baseline | - | [12] |
| This compound | 0.01 | Significant Reduction | p < 0.05 | [12] | |
| This compound | 0.05 | Significant Reduction | p < 0.05 | [12] | |
| This compound | > 0.5 | Not Effective | NS | [12] | |
| PRS-Induced Hypersensitivity | Vehicle | - | Baseline | - | [12] |
| This compound | 0.01 | Significant Reduction | p < 0.05 | [12] | |
| This compound | 0.05 | Significant Reduction | p < 0.05 | [12] | |
| This compound | > 0.5 | Not Effective | NS | [12] |
TNBS: Trinitrobenzene sulfonic acid; PRS: Partial Restraint Stress. Note: The studies indicated that lower doses of this compound were most effective at inhibiting visceral hypersensitivity, while higher doses were not.[12]
Experimental Protocols
The following protocols are standard methodologies used to induce and measure visceral pain in preclinical animal models, as cited in the evaluation of this compound.[12][13]
4.1 Induction of Visceral Hypersensitivity
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Model (Inflammatory):
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Induction: Animals are lightly anesthetized. A rubber catheter is inserted intra-rectally to a depth of 8 cm.
-
TNBS Instillation: A solution of TNBS (e.g., 50 mg/kg) in 50% ethanol is administered into the colon via the catheter. The animal is held in a head-down position for several minutes to ensure distribution of the agent and prevent expulsion.
-
Post-Induction: The procedure induces a localized colonic inflammation that leads to chronic visceral hypersensitivity. Experiments are typically conducted several days post-instillation.
-
-
Partial Restraint Stress (PRS) Model (Non-Inflammatory):
-
Animal Preparation: Rats are acclimated to the restraint devices.
-
Induction: Animals are placed in a restraint tube for a defined period (e.g., 2 hours) daily for a consecutive number of days (e.g., 10 days).
-
Mechanism: This protocol induces psychological stress, which is known to cause visceral hypersensitivity without overt inflammation, mimicking a key aspect of IBS.
-
4.2 Assessment of Visceral Nociception
-
Colorectal Distension (CRD) and Visceromotor Response (VMR):
-
Surgical Preparation: Animals are chronically implanted with nichrome wire electrodes into the external oblique abdominal muscles for electromyography (EMG) recording.
-
Distension Procedure: After recovery, a flexible balloon catheter is inserted into the distal colon.
-
Stimulation: The balloon is progressively inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with rest periods in between.
-
Data Acquisition: The EMG signal (abdominal muscle contractions) is recorded, amplified, and integrated. The total electrical activity during balloon distension is quantified as the visceromotor response (VMR), a direct measure of visceral pain.
-
Drug Administration: this compound or vehicle is administered orally at specified times before the CRD procedure. A reduction in the VMR at given distension pressures indicates an anti-nociceptive effect.
-
Mandatory Visualization: Experimental Workflow
Caption: Preclinical workflow for evaluating this compound's anti-nociceptive effect.
Clinical Evidence of Abdominal Pain Reduction
The anti-nociceptive effects observed in preclinical models have been substantiated in large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials in patients with IBS-C.[8] A key secondary endpoint in these trials was the reduction in the severity of abdominal pain.
Data Presentation: Phase III IBS-C Clinical Trials
The primary efficacy endpoint for pain was the percentage of patients who were "abdominal pain responders," defined as those reporting at least a 30% reduction from baseline in their worst abdominal pain score for at least 6 of the 12 treatment weeks.[8]
| Trial | Treatment Group | N (Patients) | Abdominal Pain Responders (%) | Placebo-Corrected Difference (%) | Statistical Significance | Reference |
| IBS-C Study 1 | Placebo | ~700 | ~34% | - | - | [8] |
| This compound 3 mg | ~700 | ~41% | ~7% | p < 0.05 | [8] | |
| This compound 6 mg | ~700 | ~42% | ~8% | p < 0.01 | [8] | |
| IBS-C Study 2 | Placebo | ~700 | ~32% | - | - | [8] |
| This compound 3 mg | ~700 | ~41% | ~9% | p < 0.005 | [8] | |
| This compound 6 mg | ~700 | ~41% | ~9% | p < 0.005 | [8] |
Data are approximated based on published results from two large Phase III trials involving over 2100 patients. The efficacy of this compound in reducing visceral hypersensitivity in animal models is consistent with these observed reductions in abdominal pain.[8][14]
Conclusion and Future Directions
This compound demonstrates clear anti-nociceptive properties, which are mechanistically linked to the GC-C/cGMP signaling pathway. Its action is primarily local within the gastrointestinal tract, offering a significant advantage by minimizing systemic side effects.[1][6] Preclinical studies robustly show an attenuation of visceral hypersensitivity in validated animal models, and these findings are clinically corroborated by significant reductions in abdominal pain in large-scale human trials for IBS-C.[8][12][14]
Future research should focus on further elucidating the precise downstream targets of extracellular cGMP and the specific role of neuropod cells in mediating this analgesia.[10] Investigating the intriguing preclinical observation of a bell-shaped dose-response curve, where lower doses exhibited greater efficacy, could optimize dosing strategies for pain relief.[12] Understanding these nuances will be critical for expanding the therapeutic application of GC-C agonists in the management of chronic visceral pain disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of this compound in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulary Drug Reviews: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanylyl cyclase C ameliorates visceral pain: an unsuspected link - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Discovery and development of Plecanatide as a therapeutic agent
An In-depth Technical Guide to the Discovery and Development of Plecanatide
Abstract
This compound (Trulance®) is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] Developed as a synthetic analog of the endogenous human peptide uroguanylin, this compound leverages a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit.[3][4] Its design as a uroguanylin analog, differing by a single amino acid, is intended to replicate the physiological activity of the native peptide in a pH-sensitive manner.[3][5] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of this compound.
Discovery and Design
The development of this compound was rooted in the understanding of the physiological roles of the endogenous peptides guanylin and uroguanylin. These peptides regulate intestinal fluid and electrolyte homeostasis by activating the GC-C receptor.[6][7] this compound was designed as a structural and functional analog of human uroguanylin.[3][8] It is a 16-amino-acid peptide that is nearly identical to uroguanylin, with the exception of an aspartic acid to glutamic acid substitution at the third position from the N-terminus.[1][5] This modification was intended to enhance the peptide's stability and activity, particularly in the acidic environment of the proximal intestine.[1]
The structure of this compound features two important motifs:
-
pH-Sensing Residues : The acidic residues at the N-terminus modulate the peptide's affinity for the GC-C receptor in response to environmental pH, with optimal activity predicted at pH 5-6, characteristic of the proximal intestine.[1][9]
-
Receptor Binding Motif : An ACTGC motif is responsible for the specific binding to the guanylate cyclase-C receptor.[1]
Mechanism of Action
This compound exerts its therapeutic effect by acting locally on the luminal surface of the intestinal epithelium with negligible systemic absorption.[3][8] The signaling cascade is initiated by the binding of this compound to GC-C receptors.[8][10]
The key steps are as follows:
-
Receptor Binding and Activation : this compound binds to and activates GC-C, a transmembrane receptor on intestinal epithelial cells.[3][6]
-
cGMP Production : This activation stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8]
-
CFTR Ion Channel Activation : The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][8][10]
-
Ion and Fluid Secretion : Activated CFTR promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[8][10]
-
Increased Transit : The increased ion concentration creates an osmotic gradient that draws water into the lumen, increasing intestinal fluid, softening stools, and accelerating colonic transit.[1][8]
Additionally, in animal models, GC-C agonists have been shown to have an anti-nociceptive (pain-reducing) effect, which may be mediated by extracellular cGMP modulating visceral sensory neurons.[1][6]
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Pharmacokinetics and Pharmacodynamics
| Parameter | Description | Citation(s) |
| Absorption | Minimally absorbed with negligible systemic availability following oral administration. | [8][10] |
| Plasma Concentration | Concentrations of this compound and its active metabolite are below the limit of quantitation after a 3 mg oral dose. | [8][10] |
| Distribution | Expected to be minimally distributed in tissues; primarily localized to the GI tract. | [8][11] |
| Protein Binding | Exhibits little to no binding to human serum albumin or human α-1-acid glycoprotein. | [8][10] |
| Metabolism | Metabolized within the GI tract to an active metabolite by the loss of the terminal leucine moiety. Both the parent drug and metabolite are then degraded by proteolysis into smaller peptides and amino acids. | [8][10][12] |
| Excretion | Excretion studies have not been conducted in humans as the drug and its metabolite are not measurable in plasma. | [8][10] |
| Pharmacodynamics | Increases fluid secretion into the GI tract, accelerates intestinal transit, and causes changes in stool consistency. | [8][11] |
Preclinical Development
In Vitro Studies: Guanylate Cyclase-C Activation
The biological activity of this compound was confirmed in vitro by measuring its ability to stimulate cGMP production in human colon carcinoma T84 cells, a standard model for studying intestinal epithelial cell function.[13]
Experimental Protocol: cGMP Stimulation Assay
-
Cell Culture : Human T84 colon carcinoma cells are cultured to confluence in appropriate media.
-
Incubation : Cells are washed and incubated with various concentrations of this compound (or a vehicle control) in a buffered saline solution for a specified period.
-
Cell Lysis : The reaction is terminated, and the cells are lysed to release intracellular contents.
-
cGMP Measurement : The concentration of cGMP in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Normalization : cGMP levels are normalized to the total protein concentration in the cell extracts to ensure comparability across samples. Results are typically expressed as pmol of cGMP per mg of protein.[13]
In preclinical models, this compound demonstrated a binding potency eight times that of endogenous uroguanylin.[3][5]
In Vivo Animal Models
Animal models were crucial for evaluating the efficacy of this compound on visceral hypersensitivity (a model for abdominal pain) and gastrointestinal inflammation.
Experimental Protocol: Visceral Hypersensitivity Models
-
Induction : Visceral hypersensitivity in rats is induced using methods such as intrarectal administration of trinitrobenzene sulfonic acid (TNBS) or partial restraint stress (PRS).[14]
-
Treatment : Animals receive an oral gavage of this compound, dolcanatide (another GC-C agonist), or a vehicle control.[14]
-
Assessment : Four days after induction, visceral pain is assessed by measuring the abdominal muscle contraction response to colorectal distention (CRD) at varying pressures. A reduction in contractions indicates an analgesic effect.[14]
-
Results : Oral treatment with this compound at lower doses (0.01 and 0.05 mg/kg) significantly reduced TNBS- and PRS-induced visceral hypersensitivity in rats.[14]
Caption: Generalized workflow for the preclinical evaluation of this compound.
Clinical Development
The efficacy and safety of this compound were established in large, randomized, double-blind, placebo-controlled Phase III clinical trials for both CIC and IBS-C.[3][15]
Caption: Typical workflow for this compound Phase III clinical trials.
Efficacy in Chronic Idiopathic Constipation (CIC)
Two pivotal Phase III trials evaluated this compound (3 mg and 6 mg) against placebo in over 2,700 patients with CIC.[16][17] The primary endpoint was the percentage of "durable overall CSBM responders," defined as patients having at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one from baseline for ≥9 of the 12 treatment weeks, including ≥3 of the last 4 weeks.[17][18]
Table 1: Efficacy of this compound in Phase III CIC Trials (% Durable Overall CSBM Responders)
| Trial | This compound 3 mg | This compound 6 mg | Placebo | P-value (vs. Placebo) | Citation(s) |
| Trial 1 (NCT01982240) | 21.0% | 19.5% | 10.2% | <0.001 (both doses) | [3][16] |
| Trial 2 (NCT02122471) | 20.1% | 20.0% | 12.8% | 0.004 (both doses) | [5][17] |
Across both studies, this compound also demonstrated significant improvements in secondary endpoints, including stool frequency, stool consistency (measured by the Bristol Stool Form Scale), and straining.[3][17]
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
Two Phase III trials evaluated this compound in over 2,100 patients with IBS-C.[15][19] The primary endpoint was the percentage of "overall responders," defined as patients who met both abdominal pain intensity (≥30% reduction from baseline) and stool frequency (≥1 CSBM increase from baseline) criteria in the same week for at least 6 of the 12 treatment weeks.[15]
Table 2: Efficacy of this compound in Phase III IBS-C Trials (% Overall Responders)
| Trial / Analysis | This compound 3 mg | This compound 6 mg | Placebo | P-value (vs. Placebo) | Citation(s) |
| Study 1 | 30.2% | 29.5% | 17.8% | <0.001 (both doses) | [15] |
| Study 2 | 21.5% | 24.0% | 14.2% | 0.009 (3 mg), <0.001 (6 mg) | [15] |
| Integrated Analysis | 25.6% | 26.7% | 16.0% | <0.001 (both doses) | [20] |
This compound significantly improved secondary endpoints, including stool consistency, straining, and abdominal symptoms like bloating and cramping, with improvements seen as early as week 1.[15][20]
Safety and Tolerability
The safety profile of this compound was consistent across all four Phase III trials. As a minimally absorbed drug, it has an excellent safety profile with no evidence of systemic side effects.[2][8] The most common adverse event was diarrhea.
Table 3: Incidence of Common Adverse Events in Phase III Trials (%)
| Adverse Event | This compound 3 mg | Placebo | Condition | Citation(s) |
| Diarrhea | 5.9% | 1.3% | CIC | [16] |
| Diarrhea | 4.3% | 1.0% | IBS-C | [15] |
The majority of diarrhea cases were mild to moderate, typically occurred within the first four weeks of treatment, and led to a low rate of study discontinuation (around 1.2-1.4%).[8][15][20] Severe diarrhea was reported in approximately 0.6% to 1% of this compound-treated patients.[8][19]
Conclusion
This compound represents a targeted therapeutic agent developed through a rational design process based on the endogenous GC-C signaling pathway. Its identity as a uroguanylin analog provides a physiological mechanism for alleviating the symptoms of CIC and IBS-C.[3] Extensive preclinical and clinical studies have demonstrated its efficacy in improving bowel function and abdominal symptoms.[15][16] With its local action in the gastrointestinal tract and minimal systemic absorption, this compound offers a favorable safety and tolerability profile, making it a valuable option in the management of these common functional gastrointestinal disorders.[2][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of this compound in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trulance™ (this compound) for the Treatment of Adults with Chronic Idiopathic Constipation (CIC) - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Randomized clinical trial: efficacy and safety of this compound in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, safety, and tolerability of this compound in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized Phase III Clinical Trial of this compound, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized clinical trial: efficacy and safety of this compound in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. dovepress.com [dovepress.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Research-Scale Synthesis and Purification of Plecanatide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical synthesis and purification of plecanatide, a 16-amino acid peptide analog of human uroguanylin.[1][2] this compound is an agonist of the guanylate cyclase-C (GC-C) receptor, approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3][4] The protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, followed by resin cleavage, oxidative disulfide bond formation, and a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) purification process. This guide is intended for research purposes to produce high-purity this compound for analytical and preclinical studies.
Introduction to this compound
This compound is a synthetic peptide whose structure is closely related to the endogenous human peptide uroguanylin, differing by a single amino acid substitution (Asp³ to Glu³).[2] Its chemical name is L-Leucine, L-asparaginyl-L-α-aspartyl-L-α-glutamyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-valyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-, cyclic (4→12),(7→15)-bis(disulfide).[1] The peptide consists of 16 amino acids with two essential intramolecular disulfide bonds that are critical for its biological activity.[5]
Amino Acid Sequence: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu[1]
This compound functions by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of the intestinal epithelium.[1][6] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][7] This process increases intestinal fluid and accelerates gastrointestinal transit.[1][4]
Synthesis of Linear this compound via SPPS
The synthesis of the linear 16-amino acid precursor of this compound is effectively achieved using automated or manual Fmoc-based solid-phase peptide synthesis (SPPS).[8] The general workflow involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
Materials and Reagents for SPPS
| Reagent/Material | Specification | Supplier Example |
| Resin | 2-Chlorotrityl chloride (2-ClTrt) or Wang Resin[9] | Novabiochem |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | HPLC Grade |
| Deprotection Agent | 20% Piperidine in DMF[8][10] | Sigma-Aldrich |
| Coupling Agents | HBTU/HOBt or HATU[10] | Various |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Cleavage Cocktail | TFA/TIS/H₂O/DODT (e.g., 90:5:3:2 v/v)[9][10] | Various |
| Amino Acids | See Table 2 below | Various |
Protected Amino Acids for this compound Synthesis
| Amino Acid | Protecting Group (Side Chain) |
| Asn | Trityl (Trt) |
| Asp | tert-Butyl (OtBu) |
| Glu | tert-Butyl (OtBu) |
| Cys | Trityl (Trt) and Acetamidomethyl (Acm) for orthogonal protection |
| Val | None |
| Leu | None |
| Thr | tert-Butyl (tBu) |
| Gly | None |
Note: Using two different protecting groups for the cysteine residues (e.g., Trt and Acm) is a strategy employed in some synthesis routes to control the formation of specific disulfide bridges, though a one-step oxidation is also common.[10]
SPPS Protocol
-
Resin Swelling: Swell the chosen resin (e.g., 2-ClTrt) in DCM for 20-30 minutes in a reaction vessel.
-
First Amino Acid Loading: Couple the first C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIPEA in DCM. Allow to react for 1-2 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.
-
Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Repeat: Repeat steps 3-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid (Asn) is coupled, perform a final Fmoc deprotection (Step 3).
-
Final Wash: Wash the peptidyl-resin with DCM and dry under vacuum.
Cleavage, Oxidation, and Purification
Cleavage from Resin and Deprotection
-
Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/DODT) for 2-3 hours at room temperature.[9] This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the linear peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether again.
-
Dry the crude linear peptide under vacuum.
Oxidative Folding (Disulfide Bond Formation)
-
Dissolve the crude linear peptide in a dilute aqueous buffer at a slightly alkaline pH (e.g., 0.1 M ammonium bicarbonate or ammonium hydroxide, pH 8.5-9.0).[10][11] The peptide concentration should be low (e.g., 1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.
-
Stir the solution gently, open to the air, for 12-24 hours to facilitate air oxidation. Alternatively, a mild oxidizing agent like hydrogen peroxide (H₂O₂) can be added to expedite the reaction.[10]
-
Monitor the reaction progress using analytical RP-HPLC and mass spectrometry to confirm the formation of the desired two-disulfide species.
-
Once the reaction is complete, acidify the solution with acetic acid or TFA to a pH of 4-5 to quench the reaction.[11]
Purification by RP-HPLC
A two-step purification is often necessary to achieve high purity (>98%).
Table 3: RP-HPLC Purification Conditions
| Parameter | Stage 1: Crude Purification | Stage 2: Final Polish / Desalting |
|---|---|---|
| Column | Preparative C18 Silica, 10 µm | Preparative C18 Silica, 5 or 10 µm |
| Mobile Phase A | 0.1% TFA or 0.1 M Ammonium Acetate in Water[8][11] | 0.1% Acetic Acid in Water or 0.1% TFA[10][11] |
| Mobile Phase B | Acetonitrile or Methanol[11] | Acetonitrile |
| Gradient | Slow gradient (e.g., 10-40% B over 60 min) | Shallow gradient around elution point (e.g., 20-30% B over 40 min) |
| Detection | UV at 220 nm and/or 280 nm | UV at 220 nm and/or 280 nm |
| Goal | Isolate the main peak from major impurities. Purity >85-90%. | Achieve final purity >98% and exchange counter-ion if needed. |
Protocol:
-
Crude Purification: Dissolve the crude cyclized peptide in Mobile Phase A and inject it onto the preparative HPLC system. Collect fractions corresponding to the main product peak.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the highest purity.
-
Pooling: Pool the pure fractions (>90%).
-
Final Purification: Dilute the pooled fractions with water and perform a second round of preparative HPLC using the "Final Polish" conditions. This step helps remove closely eluting impurities and can be used for salt exchange (e.g., from TFA to acetate).
-
Lyophilization: Pool the final high-purity fractions, freeze the solution, and lyophilize to obtain this compound as a white, fluffy powder.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Analytical RP-HPLC: To confirm purity (should be >98%).
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight (Expected [M+H]⁺ ≈ 1682 Da).[1]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effect by activating the GC-C receptor in the gastrointestinal tract.
Caption: this compound's signaling pathway in intestinal cells.
References
- 1. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. WO2020250102A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 9. WO2020115566A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2019215753A2 - Process for preparation of pure this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Plecanatide in T84 and Caco-2 Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide is a synthetic analog of human uroguanylin, acting as a guanylate cyclase-C (GC-C) agonist.[1] Its primary mechanism of action involves the activation of the GC-C receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[2]
The human colon adenocarcinoma cell lines, T84 and Caco-2, are well-established in vitro models for studying intestinal epithelial physiology and pharmacology. T84 cells are particularly known for their robust expression of CFTR and are a standard model for studying chloride secretion. Caco-2 cells, upon differentiation, form a polarized monolayer with tight junctions, making them an excellent model for investigating intestinal barrier function and drug transport.
These application notes provide detailed protocols for utilizing T84 and Caco-2 cell lines to characterize the cellular effects of this compound, including its impact on cGMP signaling, ion secretion, and epithelial barrier integrity.
Data Presentation
Table 1: Quantitative Data for this compound in T84 Cell Assays
| Parameter | Cell Line | Value | Reference(s) |
| EC50 for cGMP Stimulation | T84 | 1.9 x 10-7 M (190 nM) | [1][3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Plecanatide Administration in TCRα-/- Mice for Spontaneous Colitis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of plecanatide in T-cell receptor alpha knockout (TCRα-/-) mice, a model for spontaneous colitis. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of guanylate cyclase-C (GC-C) agonists in inflammatory bowel disease (IBD).
Introduction
TCRα-/- mice spontaneously develop chronic colitis that resembles human ulcerative colitis, making them a valuable model for studying the pathogenesis of IBD and for evaluating novel therapeutic agents.[1] this compound is a structural analog of human uroguanylin and an agonist of guanylate cyclase-C (GC-C), a receptor expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which has been shown to have anti-inflammatory effects and to ameliorate colitis in preclinical models.[1] This document outlines the administration of this compound to TCRα-/- mice and the subsequent evaluation of its effects on spontaneous colitis.
Data Presentation
The following table summarizes the quantitative data from a study evaluating the effect of oral this compound administration on colitis severity in TCRα-/- mice.
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Duration | Mean Colitis Score (± SD)* |
| Vehicle | - | Oral Gavage | Daily | 14 days | 3.5 (± 0.5) |
| This compound | 0.5 | Oral Gavage | Daily | 14 days | 2.0 (± 0.4) |
| This compound | 2.5 | Oral Gavage | Daily | 14 days | 1.8 (± 0.3) |
*Data is estimated from Figure 3B of Shailubhai K, et al. World J Gastrointest Pharmacol Ther. 2015.[1] The study reported that oral treatment with this compound at both 0.5 and 2.5 mg/kg for two weeks significantly reduced colitis scores compared to the vehicle-treated group.[1]
Signaling Pathway
The mechanism of action of this compound involves the activation of the guanylate cyclase-C (GC-C) signaling pathway in intestinal epithelial cells.
Caption: this compound signaling pathway in intestinal epithelial cells.
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the effects of this compound in the TCRα-/- mouse model of spontaneous colitis.
Caption: Experimental workflow for this compound administration in TCRα-/- mice.
Experimental Protocols
Animal Model and Housing
-
Animal Model: T-cell receptor alpha knockout (TCRα-/-) mice. Spontaneous colitis typically develops in these mice.[1]
-
Age: 16-week-old mice are recommended for the study, as chronic colitis is generally established by this age.[1]
-
Sex: Mice should be matched for age and sex in all experimental groups.[1]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Formulation: Dissolve this compound in a suitable vehicle, such as sterile phosphate-buffered saline (PBS). The vehicle alone will serve as the negative control.
-
Dosage: Prepare solutions to deliver doses of 0.5 mg/kg and 2.5 mg/kg body weight.[1]
-
Administration Route: Oral gavage is the recommended route of administration to ensure accurate dosing.[1]
-
Procedure for Oral Gavage:
-
Calibrate the gavage needle length for each mouse by measuring the distance from the oral cavity to the xiphoid process.
-
Gently restrain the mouse, holding it in a vertical position.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the prepared this compound solution or vehicle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Frequency and Duration: Administer this compound or vehicle once daily for a period of 14 consecutive days.[1]
Assessment of Colitis
-
Euthanasia and Tissue Collection: At 12 hours after the final dose, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1] Immediately collect the entire colon, from the cecum to the anus.
-
Macroscopic Evaluation: Gently flush the colon with cold PBS to remove fecal content. Measure the length and weight of the colon. Note any macroscopic signs of inflammation, such as thickening of the colon wall or visible ulcerations.
-
Histopathological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Histological Scoring of Colitis:
-
Examine the H&E stained sections under a light microscope by a blinded observer.
-
Score the severity of colitis based on the following criteria:
-
Inflammation Severity (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Inflammation Extent (0-3): 0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural.
-
Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.
-
Percentage of Area Involved (0-4): 0 = 0%, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
-
-
The total colitis score is the sum of the scores for each parameter.
-
Statistical Analysis
-
Data should be expressed as the mean ± standard deviation (SD).
-
Statistical significance between the vehicle-treated and this compound-treated groups can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
-
A p-value of less than 0.05 is typically considered statistically significant.
References
Application Notes and Protocols for Measuring Plecanatide-Induced Intestinal Secretion Using Ussing Chambers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide, a structural analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1] Its therapeutic effect is mediated by the stimulation of intestinal fluid secretion. The Ussing chamber system provides a robust ex vivo model to quantify the electrophysiological effects of this compound on intestinal tissue by measuring changes in ion transport. This document provides detailed protocols for conducting Ussing chamber experiments to assess this compound-induced intestinal secretion, primarily through the measurement of short-circuit current (Isc).
Principle and Significance
This compound binds to and activates GC-C receptors on the apical surface of intestinal epithelial cells.[2][3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The opening of CFTR channels results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[2][3] This anion secretion creates an osmotic gradient that drives water into the lumen, increasing intestinal fluid and accelerating transit.
The Ussing chamber technique allows for the direct measurement of this ion transport. By mounting a section of intestinal tissue between two chambers, the net ion movement across the epithelium can be measured as a short-circuit current (Isc). An increase in Isc following the application of this compound directly reflects the stimulation of anion secretion and serves as a quantitative measure of its pharmacological activity.
Signaling Pathway of this compound-Induced Intestinal Secretion
Caption: Signaling cascade of this compound-induced intestinal secretion.
Data Presentation
The primary endpoint in Ussing chamber experiments measuring this compound's effect is the change in short-circuit current (ΔIsc). While specific quantitative data from publicly available, peer-reviewed studies detailing the dose-response of this compound on Isc in isolated intestinal mucosa is limited, the expected outcome is a dose-dependent increase in Isc. The following table illustrates the expected qualitative and semi-quantitative results.
| This compound Concentration | Expected Change in Short-Circuit Current (ΔIsc) | Observations |
| Vehicle (Control) | Baseline Isc remains stable | No significant change from the initial baseline reading. |
| Low Concentration (e.g., 10 nM) | Modest increase in Isc | A noticeable but small increase in anion secretion. |
| Medium Concentration (e.g., 100 nM) | Significant increase in Isc | A robust and sustained increase in the short-circuit current. |
| High Concentration (e.g., 1 µM) | Maximal or near-maximal increase in Isc | The response may plateau, indicating saturation of the GC-C receptors. |
Note: The values presented in this table are illustrative of the expected experimental outcomes. Actual quantitative results will vary depending on the specific experimental conditions, including the animal model, intestinal segment, and tissue viability.
Experimental Protocols
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model.
-
This compound: Pharmaceutical grade, to be dissolved in an appropriate vehicle (e.g., deionized water or phosphate-buffered saline).
-
Krebs Ringer Bicarbonate Buffer (KRB): Composition in mM: 115 NaCl, 25 NaHCO₃, 5 KCl, 1.2 MgCl₂, 1.2 CaCl₂, 2.4 K₂HPO₄, 0.4 KH₂PO₄. The solution should be maintained at pH 7.4 and gassed continuously with 95% O₂ / 5% CO₂.
-
Glucose and Mannitol: For supplementation of serosal and mucosal buffers, respectively.
-
Ussing Chamber System: Including chambers, sliders/inserts, electrodes (Ag/AgCl), and a voltage-current clamp amplifier.
-
General Laboratory Equipment: Dissection tools, microscope, water bath, pH meter, etc.
Experimental Workflow
Caption: Workflow for Ussing chamber experiments with this compound.
Detailed Methodology
1. Tissue Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a midline laparotomy and carefully excise a segment of the distal colon.
-
Immediately place the tissue segment in ice-cold, oxygenated KRB solution.
-
Open the colonic segment along the mesenteric border to form a flat sheet.
-
Gently rinse the mucosal surface with cold KRB to remove any remaining luminal contents.
-
Perform seromuscular stripping under a dissecting microscope to remove the outer muscle layers, which can interfere with electrical measurements. This is a critical step to ensure a consistent response.
2. Ussing Chamber Setup
-
Mount the stripped intestinal mucosa onto an Ussing chamber slider with an aperture area of approximately 0.5 cm². Ensure the mucosal side faces the apical (luminal) chamber and the serosal side faces the basolateral chamber.
-
Assemble the Ussing chamber and fill both the apical and basolateral chambers with an equal volume of KRB buffer pre-warmed to 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Add glucose to the serosal buffer to a final concentration of 10 mM as a nutrient source for the tissue. Add an equimolar concentration of mannitol to the mucosal buffer to maintain osmotic balance.
-
Place the voltage-sensing and current-passing electrodes in their respective ports.
3. Electrophysiological Measurements
-
Allow the mounted tissue to equilibrate for at least 20-30 minutes, during which the basal short-circuit current (Isc) should stabilize.
-
Using a voltage-current clamp amplifier, clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Record the stable baseline Isc.
-
Add this compound at the desired concentrations to the apical (mucosal) chamber. It is recommended to perform a cumulative dose-response by adding increasing concentrations of the drug at set intervals.
-
Continuously record the Isc until a new stable plateau is reached after each addition of this compound.
-
The change in Isc (ΔIsc) is calculated as the difference between the peak Isc after this compound addition and the baseline Isc before addition.
4. Data Analysis
-
Express the Isc values as µA/cm² by normalizing to the surface area of the mounted tissue.
-
Plot the mean ΔIsc against the corresponding this compound concentrations to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.
Conclusion
The Ussing chamber is an invaluable tool for characterizing the pro-secretory effects of this compound on intestinal tissue. By measuring the increase in short-circuit current, researchers can obtain a direct and quantitative assessment of this compound-induced anion and fluid secretion. The protocols outlined in this document provide a comprehensive guide for conducting these experiments, enabling the detailed study of this compound's mechanism of action and its potential effects in various physiological and pathophysiological conditions. These studies are crucial for the ongoing development and understanding of GC-C agonists in the treatment of gastrointestinal disorders.
References
- 1. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Plecanatide Bioactivity via cGMP Stimulation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide. It functions as a guanylate cyclase-C (GC-C) agonist.[1][2] The activation of GC-C on the luminal surface of intestinal epithelial cells leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][4] This elevation in cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The resulting increase in intestinal fluid accelerates transit and softens stool.[3][5] This application note provides a detailed protocol for assessing the bioactivity of this compound by measuring its ability to stimulate cGMP production in a human colon carcinoma cell line, T84.
Data Presentation
The bioactivity of this compound can be quantified by determining its half-maximal effective concentration (EC50), which is the concentration of the drug that induces a response halfway between the baseline and maximum response. In vitro studies using T84 cells have demonstrated a dose-dependent stimulation of cGMP synthesis by this compound.
| Compound | Cell Line | EC50 (mol/L) |
| This compound | T84 | 1.9 x 10⁻⁷ |
Table 1: Quantitative bioactivity data for this compound in a cGMP stimulation assay using T84 cells.[1]
Experimental Protocols
This section outlines the detailed methodology for assessing the bioactivity of this compound through a cGMP stimulation assay.
Principle of the Assay
This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of cGMP produced by T84 cells following stimulation with this compound. The assay is based on the competition between free cGMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the absorbance is measured using a microplate reader.
Materials and Reagents
-
T84 human colon carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Perchloric acid
-
Sodium hydroxide (NaOH)
-
Commercially available cGMP ELISA kit
-
Protein assay kit (e.g., BCA protein assay)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture T84 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
cGMP Stimulation Assay Protocol
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation:
-
Once the cells are confluent, wash the monolayer twice with PBS.
-
Pre-incubate the cells with 1 mM IBMX, a phosphodiesterase inhibitor, in DMEM for 10 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.[1]
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in DMEM.
-
After the pre-incubation period, add the this compound dilutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[1]
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by adding 3% perchloric acid to each well.[1]
-
Centrifuge the plate to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant with 0.5 N NaOH.[1]
-
The neutralized supernatant containing the intracellular cGMP can now be used for the cGMP measurement.
-
-
cGMP Quantification:
-
Quantify the cGMP concentration in the prepared samples using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the samples and standards to the antibody-coated plate, followed by the addition of the HRP-conjugated cGMP. After incubation and washing steps, the substrate is added, and the color development is measured.
-
-
Protein Quantification:
-
Determine the protein concentration in each well to normalize the cGMP levels. This can be done using a standard protein assay, such as the BCA assay, on the cell pellet obtained after lysis.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve generated from the ELISA.
-
Normalize the cGMP concentration to the protein concentration for each well.
-
Plot the normalized cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using appropriate software.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for cGMP Stimulation Assay.
References
- 1. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Assessing real-world safety of this compound: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Plecanatide in Intestinal Organoid Culture Systems
Introduction
Intestinal organoids, three-dimensional structures derived from adult stem cells, have emerged as powerful in vitro models that recapitulate the cellular complexity and functionality of the native intestinal epithelium.[1][2][3] These "mini-guts" are invaluable tools for studying intestinal physiology, modeling diseases, and for drug discovery and development.[3][4] Plecanatide (Trulance®), a synthetic analog of the human peptide uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[5][6][7][8] Its localized action within the gastrointestinal tract to stimulate intestinal fluid secretion makes it a compound of significant interest for study within intestinal organoid systems.[9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in intestinal organoid cultures to investigate its mechanism of action and to model its therapeutic effects.
Mechanism of Action: The GC-C Signaling Pathway
This compound acts locally on the luminal surface of intestinal epithelial cells.[5][10] It binds to and activates the guanylate cyclase-C (GC-C) receptor, mimicking the action of the endogenous ligand, uroguanylin.[5][10][11] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][12] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated cGMP stimulates the CFTR ion channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[5][7][9][12]
-
Inhibition of Sodium Absorption: Increased cGMP can also decrease the activity of the sodium-hydrogen exchanger, reducing sodium absorption.[12]
The net result is an ionic gradient that drives water into the intestinal lumen, increasing fluid content, softening stool, and accelerating intestinal transit.[5][9][10][12] This targeted, luminal action with minimal systemic absorption is a key characteristic of this compound.[5][9]
Applications in Intestinal Organoid Systems
The well-defined mechanism of this compound makes it an ideal tool for several applications in intestinal organoid research:
-
Modeling Intestinal Fluid and Ion Secretion: Organoids can be used to directly visualize and quantify the fluid secretion response to this compound. This is typically achieved through a "swelling assay," where the accumulation of fluid in the organoid lumen causes a measurable increase in its size.
-
Studying CFTR Function: As this compound's effect is mediated by CFTR, it can be used as a physiological activator to study CFTR function in organoids derived from healthy individuals or patients with cystic fibrosis.[13][14] This allows for the assessment of residual CFTR function and the response to CFTR modulator drugs in a patient-specific context.[13][15]
-
Drug Screening and Development: Organoid models treated with this compound can serve as a platform to screen for new compounds that modulate the GC-C pathway or downstream targets. This can aid in the discovery of novel secretagogues or drugs that enhance the efficacy of existing therapies.
-
Investigating Gut-Brain Axis Signaling: While this compound has minimal systemic absorption, elevated cGMP is known to reduce the activation of pain-sensing nerves in the gut.[5] Co-culture systems of intestinal organoids with enteric neurons could be used to investigate this effect at a cellular level.[1]
Experimental Workflow
The general workflow for studying the effects of this compound on intestinal organoids involves several key stages, from initial culture establishment to functional analysis.
Protocols
Protocol 1: Establishment and Maintenance of Human Intestinal Organoids
This protocol outlines the standard procedure for establishing intestinal organoid cultures from human biopsy tissue.
Materials:
-
Intestinal biopsy tissue
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basal medium (e.g., Advanced DMEM/F12)
-
Basement Membrane Matrix (e.g., Matrigel®, Cultrex®)[16][17]
-
Intestinal Organoid Growth Medium: Basal medium supplemented with growth factors such as EGF, Noggin, and R-spondin1.[3][18]
-
ROCK inhibitor (e.g., Y-27632)
-
24-well culture plates
-
Standard cell culture equipment (incubator, centrifuge, microscope)
Procedure:
-
Tissue Processing: Wash the biopsy tissue multiple times with ice-cold PBS. Mince the tissue into small (~1-2 mm) pieces.
-
Crypt Isolation: Incubate the tissue fragments in Chelation Buffer on ice with gentle rocking to release the intestinal crypts from the underlying mesenchyme.
-
Crypt Collection: Vigorously shake the tube to dissociate the crypts. Filter the suspension through a 70-µm cell strainer to separate the crypts from larger tissue fragments.[19]
-
Pelleting: Centrifuge the crypt suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the crypts.
-
Embedding: Resuspend the crypt pellet in a cold liquid Basement Membrane Matrix at a density of approximately 200-500 crypts per 50 µL.[19]
-
Plating: Carefully dispense 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Solidification: Invert the plate and incubate at 37°C for 10-15 minutes to solidify the matrix domes.
-
Culture: Add 500 µL of pre-warmed Intestinal Organoid Growth Medium (supplemented with ROCK inhibitor for the first 2-3 days) to each well.[20]
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Organoids should be ready for passaging or experimentation within 7-10 days.
-
Passaging: To expand the culture, mechanically disrupt the organoids by pipetting, pellet them by centrifugation, and re-embed them in a fresh Basement Membrane Matrix.
Protocol 2: this compound-Induced Swelling Assay
This protocol describes how to measure the functional response of intestinal organoids to this compound.
Materials:
-
Mature intestinal organoids (7-10 days post-passaging)
-
This compound stock solution (reconstituted in a suitable vehicle, e.g., sterile water or PBS)
-
Basal medium (phenol red-free for imaging)
-
Live-cell imaging system with an environmental chamber (37°C, 5% CO₂)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Preparation: Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Plating for Assay: One day before the assay, passage organoids and plate them as described in Protocol 1. Ensure organoids are of a relatively uniform size.
-
Treatment: Carefully remove the growth medium from the wells. Gently wash once with pre-warmed basal medium.
-
Application: Add 500 µL of the prepared this compound dilutions (or vehicle control) to the appropriate wells.
-
Imaging: Immediately place the plate into the live-cell imaging system. Acquire brightfield images of selected organoids in each well every 15-30 minutes for a period of 2-4 hours.
-
Data Acquisition: Using image analysis software, measure the two-dimensional surface area of each organoid at every time point.
-
Analysis:
-
For each organoid, calculate the fold-change in surface area relative to the starting area (t=0).
-
Average the results for multiple organoids within each treatment condition.
-
Plot the swelling response over time for each concentration.
-
A dose-response curve can be generated by plotting the peak swelling against the this compound concentration.
-
Data Presentation
Quantitative data from clinical trials provides context for the expected therapeutic effects of this compound. The outcomes from organoid-based assays can then be used to model these effects in vitro.
Table 1: Summary of this compound Efficacy in Clinical Trials for Chronic Idiopathic Constipation (CIC)
| Endpoint | Placebo | This compound (3 mg) | This compound (6 mg) | p-value (vs. Placebo) | Reference |
| Durable Overall CSBM* Responders | 10.2% - 12.8% | 20.0% - 21.0% | 19.5% - 20.0% | < 0.004 | [21][22][23] |
| Change in Stool Consistency (BSFS**) | +0.8 points | +1.5 points | +1.5 points | < 0.001 | [12][21] |
| Change in Weekly CSBMs from Baseline | +1.2 | +2.5 | +2.2 | < 0.001 | [21] |
| Most Common Adverse Event (Diarrhea) | 1.3% | 3.2% - 5.9% | 4.5% - 5.7% | - | [21][22] |
*CSBM: Complete Spontaneous Bowel Movement **BSFS: Bristol Stool Form Scale
Table 2: Expected Quantitative Outcomes of this compound in an Organoid Swelling Assay
This table presents hypothetical yet expected data based on the known mechanism of this compound and results from similar CFTR-activating compounds in organoid assays.[24][25]
| Treatment Condition | Time Point | Expected Mean Fold-Increase in Organoid Area (± SEM) | Notes |
| Vehicle Control | 120 min | 1.05 (± 0.05) | Minimal to no swelling is expected. |
| This compound (10 nM) | 120 min | 1.25 (± 0.10) | A modest, measurable swelling response. |
| This compound (100 nM) | 120 min | 1.80 (± 0.15) | A robust swelling response. |
| This compound (1 µM) | 120 min | 2.10 (± 0.20) | A strong, potentially saturating swelling response. |
| This compound (1 µM) + CFTR Inhibitor | 120 min | 1.10 (± 0.08) | Swelling should be abolished, confirming CFTR-dependency. |
References
- 1. Organoids in gastrointestinal diseases: from experimental models to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Gastrointestinal Diseases Using Organoids to Understand Healing and Regenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and applications of gut organoids: modeling intestinal diseases and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correction of CFTR function in intestinal organoids to guide treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 16. tandfonline.com [tandfonline.com]
- 17. apexbt.com [apexbt.com]
- 18. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cincinnatichildrens.org [cincinnatichildrens.org]
- 20. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Randomized Phase III Clinical Trial of this compound, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Randomized clinical trial: efficacy and safety of this compound in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iPSC-Derived Intestinal Organoids from Cystic Fibrosis Patients Acquire CFTR Activity upon TALEN-Mediated Repair of the p.F508del Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. molecularpost.altervista.org [molecularpost.altervista.org]
Troubleshooting & Optimization
Troubleshooting low cGMP response with Plecanatide in vitro
Technical Support Center: Plecanatide In Vitro Assays
This guide provides troubleshooting strategies and detailed protocols for researchers encountering a low cyclic guanosine monophosphate (cGMP) response with this compound in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing a low or no cGMP response after treating my cells with this compound?
A low cGMP response is a common issue that can stem from several factors related to the reagents, experimental protocol, or the cells themselves. A systematic approach is the best way to identify the problem. Start by evaluating your experimental controls. If controls are performing as expected, investigate potential issues with your this compound stock, cell health, and key experimental parameters. Finally, consider sources of error in your cGMP quantification method.
Q2: How can I rule out issues with my this compound reagent?
This compound is a peptide and requires proper handling to maintain its biological activity.
-
Storage and Handling: Ensure the peptide has been stored according to the manufacturer's instructions, typically frozen at -20°C or -80°C and protected from repeated freeze-thaw cycles. Reconstituted aliquots are recommended.
-
Peptide Stability: this compound has shown notable degradation in acidic and reductive environments.[1] Ensure the pH of your stock solution and final dilution buffer is not acidic. While stable under most other conditions (alkaline, oxidative, thermal), improper long-term storage or handling can still lead to loss of activity.[1]
-
Verification: If you suspect the peptide has degraded, the best verification is to test a fresh, unopened vial of this compound in parallel with your current stock.
Q3: What are the optimal cell culture conditions for a robust cGMP response?
The health and characteristics of your cell line are critical for a successful experiment. The human colon carcinoma cell lines T84 and Caco-2 are commonly used as they endogenously express the Guanylate Cyclase-C (GC-C) receptor.[2][3][4]
-
Cell Line & Passage Number: Use a validated cell line from a reputable source. High-passage-number cells can exhibit altered receptor expression and signaling responses. It is recommended to use cells within a consistent, low passage range for all experiments.
-
GC-C Receptor Expression: The level of GC-C receptor expression is paramount. Verify that your cell line expresses GC-C. If results are consistently low, consider quantifying receptor expression via qPCR or Western blot.
-
Cell Confluence: Experiments should be performed on confluent cell monolayers. In polarized epithelial cells like T84, the GC-C receptor is expressed on the apical (luminal) surface, and proper localization requires the formation of a confluent, well-differentiated monolayer.[5]
Q4: My reagents and cells seem fine. What experimental parameters could be the cause?
Procedural details can significantly impact the outcome.
-
Phosphodiesterase (PDE) Activity: This is the most common cause of a low cGMP signal. Intracellular phosphodiesterases rapidly degrade cGMP.[6][7] It is critical to pre-incubate the cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), prior to and during this compound stimulation. [8] This prevents the breakdown of newly synthesized cGMP, allowing it to accumulate to detectable levels.
-
This compound Concentration: Ensure your final treatment concentrations are appropriate. The reported EC50 for this compound in T84 cells is approximately 1.9 x 10⁻⁷ M (190 nM).[8] A full dose-response curve is recommended to ensure you are working within the optimal range.
-
Incubation Time: A 30-minute incubation with this compound is a common starting point.[2][8] Very short incubation times may not be sufficient for cGMP to accumulate, while very long times may lead to receptor desensitization or cGMP degradation if PDE inhibition is incomplete.
-
pH of Medium: this compound's binding and activation of GC-C can be pH-dependent, with optimal activity reported in slightly acidic conditions (pH ~5.0).[9][10] While standard cell culture medium (pH ~7.4) is often used, significant deviations in your medium's pH could affect the outcome.
Q5: How can I troubleshoot my cGMP detection assay (e.g., ELISA)?
If you have addressed all the points above, the issue may lie in the cGMP quantification step.
-
Assay Controls: Ensure your ELISA kit's internal standards and controls are within the expected range. A poor standard curve is a clear indicator of a problem with the assay itself.[11]
-
Reagent Preparation: Use fresh reagents and buffers. Do not mix reagents from different kit lots.[12] Ensure all dilutions are prepared accurately.
-
Sample Preparation: Cell lysates must be prepared correctly. Acidification (e.g., with HCl) is often required to stop PDE activity and stabilize cGMP for the assay.[13] Ensure your sample matrix is compatible with the ELISA kit; some kits require a neutralization step or specific sample dilutions to avoid interference.[14]
-
ELISA Technique: Common errors include inadequate plate washing, cross-contamination from reusing pipette tips, and letting the plate dry out between steps.[12][15] Ensure the plate reader is set to the correct wavelength for the substrate used.[11]
Quantitative Data Summary
Table 1: Troubleshooting Checklist
| Category | Parameter to Check | Recommended Action |
| Reagents | This compound Activity | Test a fresh vial; ensure proper storage (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| PDE Inhibitor | Confirm addition of a PDE inhibitor (e.g., IBMX) during the assay. This is critical. [8] | |
| cGMP Assay Kit | Check expiration dates. Run standard curve and controls to validate kit performance. | |
| Cell Culture | Cell Line | Use a validated GC-C expressing line (e.g., T84, Caco-2).[4][16] |
| Cell Health & Confluence | Ensure cells form a healthy, confluent monolayer. Use cells at a low, consistent passage number. | |
| Protocol | This compound Concentration | Perform a dose-response curve around the expected EC50 (~190 nM).[8] |
| Incubation Time | Use an appropriate time (e.g., 30 minutes).[8] | |
| pH of Medium | Check that the medium pH is within the expected physiological range (~7.2-7.4). | |
| Assay | Sample Preparation | Follow kit instructions for cell lysis and sample processing (e.g., acidification).[13] |
| ELISA Technique | Ensure proper washing, use of fresh tips, and correct plate reader settings.[11] |
Table 2: Recommended Experimental Parameters for T84 Cells
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/cm² | Aim for a confluent monolayer 5-7 days post-seeding. |
| PDE Inhibitor | 100 µM - 1 mM IBMX | Pre-incubate for 10-30 minutes before adding this compound.[8] |
| This compound Concentration | 1 nM - 10 µM | A dose-response curve is recommended. EC50 is ~190 nM.[8] |
| This compound Incubation | 30 minutes at 37°C | A time-course experiment (5, 15, 30, 60 min) can optimize the signal.[8] |
| Cell Lysis Agent | 0.1 M HCl | Stops PDE activity and stabilizes cGMP.[13] |
Experimental Protocols
Protocol 1: T84 Cell Culture and Plating for cGMP Assay
-
Culture Maintenance: Culture T84 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture: Passage cells every 5-7 days or when they reach 80-90% confluence. Do not allow cells to become over-confluent.
-
Plating for Assay: Seed T84 cells into 24- or 48-well tissue culture plates at a density of 2 x 10⁵ cells/cm².
-
Growth to Confluence: Allow cells to grow for 5-7 days post-seeding, changing the medium every 2-3 days, until they form a tight, confluent monolayer.
Protocol 2: this compound Stimulation and Cell Lysis
-
Prepare Reagents:
-
Prepare a 100 mM stock of IBMX in DMSO.
-
Prepare a 1 mM stock of this compound in sterile water or PBS. Store aliquots at -80°C.
-
Prepare serum-free medium (DMEM/F-12) containing the desired final concentration of IBMX (e.g., 500 µM).
-
Prepare serial dilutions of this compound in the serum-free medium containing IBMX.
-
-
Wash Cells: Gently wash the confluent T84 cell monolayers twice with 1x PBS at 37°C.
-
Pre-incubation with PDE Inhibitor: Add the serum-free medium containing IBMX to each well and incubate for 15-30 minutes at 37°C. (Critical Step)
-
Stimulation: Remove the pre-incubation medium and add the this compound dilutions (also containing IBMX). Include a vehicle control (medium with IBMX but no this compound).
-
Incubate: Incubate the plate for 30 minutes at 37°C.
-
Lysis: Terminate the reaction by removing the treatment medium and adding 200 µL of cold 0.1 M HCl to each well.
-
Harvest: Incubate on ice for 10-15 minutes, scraping the cells if necessary. Transfer the lysates to microcentrifuge tubes.
-
Clarify: Centrifuge the lysates at >600 x g for 10 minutes at 4°C to pellet cell debris.
-
Store: Collect the supernatant containing the cGMP. The samples can be stored at -80°C or used immediately for quantification.
Protocol 3: cGMP Quantification (General ELISA Protocol)
Follow the specific instructions provided with your commercial cGMP ELISA kit.
-
Prepare Standards: Reconstitute and serially dilute the cGMP standards provided in the kit using the 0.1 M HCl supplied.
-
Sample Dilution: If necessary, dilute your cell lysate samples in 0.1 M HCl to fall within the linear range of the standard curve.
-
Assay Plate: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add Conjugate & Antibody: Add the cGMP-enzyme conjugate and the primary antibody to the wells as instructed by the kit manual.
-
Incubate: Seal the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature on a shaker).[13]
-
Wash: Wash the plate multiple times with the provided wash buffer to remove unbound reagents. Aspirate wells completely after the final wash. (Critical Step)
-
Add Substrate: Add the enzyme substrate to each well and incubate in the dark for the specified time (e.g., 1 hour).
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Immediately read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 405 nm).
-
Calculate Results: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use this curve to determine the cGMP concentration in your samples.
Visualizations
Caption: this compound binds to and activates the GC-C receptor, increasing intracellular cGMP.
Caption: Standard experimental workflow for measuring this compound-stimulated cGMP production.
Caption: A logical flowchart for troubleshooting a low cGMP signal in vitro.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intestinal Cell Proliferation and Senescence Are Regulated by Receptor Guanylyl Cyclase C and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 6. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. arp1.com [arp1.com]
- 12. bosterbio.com [bosterbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Plecanatide Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing plecanatide dosage for in vivo animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Animal Response to this compound
-
Question: We are observing significant variability in the physiological response (e.g., fecal output, intestinal transit time) between animals in the same dosage group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Gavage Technique: Improper or inconsistent oral gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect gastrointestinal function and drug absorption. It is crucial to ensure all personnel are thoroughly trained in proper gavage technique. Using flexible gavage tubes and coating them with a palatable solution like sucrose may help reduce animal stress.
-
Animal Stress: Stress from handling, housing conditions, or the experimental procedure itself can significantly impact gastrointestinal motility and alter the animal's response to this compound. Acclimatize animals to the facility and handling for at least a week before the experiment. House animals in a quiet, darkened room during the procedure to minimize stress.
-
Underlying Health Status: Subclinical infections or other health issues can affect an animal's baseline gastrointestinal function. Ensure all animals are healthy and free from pathogens before starting the study.
-
Genetic Variation: Even within the same strain, there can be inter-individual differences in drug response. To account for this, ensure proper randomization of animals to treatment groups and consider increasing the sample size if variability is expected to be high.
-
Formulation Inconsistency: Ensure the this compound formulation is homogenous and the dose is accurately calculated and administered based on the most recent body weight of each animal.
-
Issue 2: Unexpected Animal Mortality, Especially in Juvenile Animals
-
Question: We have experienced unexpected mortality in our juvenile animal models after this compound administration. What is the likely cause and how can it be prevented?
-
Answer: this compound is contraindicated in humans under 6 years of age due to the risk of serious dehydration, and similar effects are observed in juvenile animal models.
-
Cause of Mortality: Deaths in young juvenile mice are typically due to dehydration resulting from increased fluid secretion into the intestine, a consequence of guanylate cyclase-C (GC-C) stimulation.[1][2] Juvenile animals have a higher intestinal expression of GC-C, making them more susceptible to this effect.
-
Prevention and Management:
-
Avoid Use in Very Young Animals: Whenever possible, avoid using this compound in very young animals (human age equivalent of approximately 1 month to less than 2 years).
-
Careful Dose Selection: If juvenile animals must be used, start with very low doses and perform a careful dose-escalation study.
-
Hydration Monitoring: Closely monitor animals for signs of dehydration.
-
-
Issue 3: Managing Diarrhea and Dehydration in Adult Animal Models
-
Question: Our adult animals are experiencing diarrhea and signs of dehydration at higher doses of this compound. How can we manage these adverse effects?
-
Answer: Diarrhea is the most common adverse effect of this compound.[3] Severe diarrhea can lead to dehydration.
-
Monitoring for Dehydration: Regularly assess the hydration status of the animals. Key indicators include:
-
Body Weight: Weigh animals at least twice a day. A decrease in body weight can indicate dehydration.
-
Skin Turgor: Gently lift the skin on the animal's back. If it does not return to its normal position within 2 seconds, the animal is likely dehydrated.[4]
-
Physical Appearance: Sunken eyes, lethargy, and fuzzy fur can be signs of severe dehydration.
-
-
Management Protocol:
-
If signs of dehydration are observed, provide fluid therapy. Warmed subcutaneous injections of sterile physiological solutions like Lactated Ringer's Solution (LRS) are recommended for rodents.[4]
-
The volume of fluid to administer should be calculated based on the degree of dehydration (e.g., a 10% dehydrated animal should have its weight increase by 10% after rehydration).[4]
-
If an animal appears distressed or does not respond to fluid therapy, it should be humanely euthanized.
-
Consider providing a supplemental hydration source in the cage, such as hydrogel packs.[5]
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a structural analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[6] It binds to and activates GC-C receptors on the luminal surface of intestinal epithelial cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[4]
2. What is a typical starting dose for this compound in mice and rats?
Based on preclinical studies, a range of oral doses have been used. It is recommended to start with a dose-ranging study.
| Animal Model | Effective Dose Range (mg/kg, oral gavage) | Study Context |
| Mice (BALB/c, BDF-1) | 0.05 - 5 | Colitis Models[7] |
| Rats | 0.01 - 0.05 | Visceral Hypersensitivity Models[5] |
Note: A dose of 0.005 mg/kg was found to be ineffective in a mouse colitis model, while doses above 0.05 mg/kg did not show a further reduction in colitis severity, suggesting receptor saturation.[7]
3. How should I prepare this compound for oral administration?
-
Vehicle: this compound is soluble in water.[8] For in vivo studies, it is typically formulated in phosphate-buffered saline (PBS) or distilled water.[7][9]
-
Reconstitution: If you have lyophilized this compound, reconstitute it in the chosen vehicle to create a stock solution. The stock solution can then be further diluted to the desired final concentrations for different dosage groups.
-
Storage: Store the stock solution and diluted formulations according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage. For daily use, solutions can be kept at 4°C for a limited time, but stability should be verified. Forced degradation studies have shown that this compound is stable under alkaline, oxidative, photolytic, UV, and thermal conditions but shows degradation in acidic and reductive environments.[10]
-
Administration: Administer the prepared solution via oral gavage using an appropriate-sized gavage needle for the animal model. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[11]
4. How can I monitor the effects of this compound in my animal model?
The method of monitoring will depend on your experimental goals.
-
Gastrointestinal Transit: This can be measured by administering a non-absorbable marker (e.g., carmine red or charcoal meal) via oral gavage and measuring the time to expulsion or the distance it has traveled through the gastrointestinal tract at a specific time point.
-
Fecal Parameters: Monitor fecal output (number of pellets) and consistency (using a visual scale).
-
Colitis Models: In models of intestinal inflammation, you can assess disease activity index (DAI), which includes body weight loss, stool consistency, and presence of blood in the stool. Histopathological examination of the colon can also be performed.[7]
-
Visceral Hypersensitivity: In models of visceral pain, the response to colorectal distension (CRD) can be measured by quantifying abdominal muscle contractions.[5]
5. Is this compound systemically absorbed?
This compound has minimal systemic absorption following oral administration.[4][12] Plasma concentrations of this compound and its active metabolite are typically below the limit of quantitation after oral doses.[4] It acts locally on the luminal surface of the intestinal epithelium.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired stock concentration.
-
Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder with the calculated volume of sterile PBS or water to create a stock solution (e.g., 1 mg/mL).
-
Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Prepare serial dilutions from the stock solution to achieve the final desired concentrations for each dosage group.
-
Store the stock solution and dilutions at -20°C or as recommended by the supplier. Thaw on ice before use.
-
Protocol 2: Dose Escalation Study Design
-
Objective: To determine the optimal dose range of this compound that elicits the desired physiological effect with minimal adverse events.
-
Animal Model: Select the appropriate species and strain for your research question.
-
Group Allocation:
-
Randomly assign animals to treatment groups (e.g., n=6-8 per group).
-
Include a vehicle control group that receives only the vehicle (e.g., PBS).
-
Start with a wide range of doses, including doses lower and higher than those reported in the literature. For example, for mice, you could start with 0.01, 0.1, 1, and 10 mg/kg.
-
-
Administration: Administer a single oral dose of this compound or vehicle to each animal.
-
Monitoring:
-
Closely observe the animals for clinical signs of toxicity, diarrhea, and dehydration for at least 24 hours post-dosing.
-
Measure the primary efficacy endpoint at a predetermined time point (e.g., fecal output over 4 hours).
-
-
Data Analysis:
-
Analyze the dose-response relationship to identify the dose that produces the desired effect.
-
Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.
-
-
Refinement: Based on the results of the initial dose-ranging study, you can perform a second study with a narrower range of doses to pinpoint the optimal dose.
Visualizations
Caption: this compound's signaling pathway in intestinal epithelial cells.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. Food and Water Restriction in Mice and Rats – Office of Animal Welfare [sites.uw.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. clearh2o.com [clearh2o.com]
- 6. Dehydration Parameters and Standards for Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Formulary Drug Reviews: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Plecanatide solubility issues for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and other common issues when using plecanatide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of human uroguanylin, a naturally occurring peptide in the gastrointestinal tract.[1] It acts as an agonist for the guanylate cyclase-C (GC-C) receptor.[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). This process results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).[4][5][6] For cell-based assays, sterile PBS at pH 7.2 is a commonly used solvent.[4] It is advisable to avoid organic solvents like DMSO in cellular assays if possible, as they can have physiological effects even at low concentrations.[4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, reconstitute lyophilized this compound in the desired solvent, such as sterile water or PBS.[4] Gently mix by rolling the vial to dissolve the powder completely.[7] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH for this compound activity?
A4: this compound's activity is pH-dependent, with optimal activity observed at a pH between 5 and 6.[8][9] This is due to the acidic residues in its structure that modulate its affinity for the GC-C receptor.[1]
Q5: How should I store this compound?
A5: Lyophilized this compound powder should be stored at -20°C for long-term stability (≥4 years).[4] Aqueous stock solutions are not recommended for storage for more than one day.[4] For longer-term use of solutions, store at -80°C.[10] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected results in cell-based assays.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Solubility in Media | While soluble in water and PBS, the complex composition of cell culture media (salts, amino acids, proteins in serum) can reduce this compound's solubility.[11][12] | - Prepare a concentrated stock solution in a recommended solvent like sterile water or PBS. - Add the stock solution to the cell culture medium in a dropwise manner while gently swirling. - Avoid adding a highly concentrated stock directly into a small volume of media. |
| pH Shift | The pH of the cell culture medium (typically ~7.4) is higher than the optimal pH for this compound's activity and may affect its solubility.[8][9] | - While altering the media pH is generally not recommended as it can affect cell health, ensure the pH of your stock solution is compatible with the media. |
| Interaction with Serum Proteins | Peptides can bind to proteins in fetal bovine serum (FBS), leading to aggregation and precipitation.[11] | - Test the experiment in serum-free media to see if the precipitation persists. - If serum is required, consider reducing the serum concentration or using a serum-free formulation for the duration of the peptide treatment. |
| High Final Concentration | The desired final concentration of this compound in the assay may exceed its solubility limit in the specific cell culture medium. | - Perform a solubility test by preparing serial dilutions of your this compound stock in the cell culture medium to determine the maximum soluble concentration. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected downstream effects, such as an increase in cGMP levels.
-
High variability between experimental replicates.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Degradation of this compound | Improper storage or handling of this compound stock solutions can lead to degradation. Repeated freeze-thaw cycles can be detrimental.[13] | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Store stock solutions at the recommended temperature (-20°C or -80°C). - Prepare fresh dilutions for each experiment from a properly stored stock. |
| Suboptimal Assay Conditions | The pH of the assay buffer or media may not be optimal for this compound's binding to the GC-C receptor.[8][9] | - If experimentally feasible, consider adjusting the pH of the assay buffer to be closer to the optimal range of 5-6, ensuring the cells can tolerate this condition for the duration of the experiment. |
| Cell Line Issues | The cell line may have low or no expression of the GC-C receptor. | - Confirm the expression of GC-C in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. - T84 and Caco-2 human colon carcinoma cell lines are known to express GC-C.[14][15] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Reference(s) |
| Water | Neutral | Soluble | [8][16] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 | [4] |
| Dimethyl Sulfoxide (DMSO) | N/A | ~3 | [4] |
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life | Recommendations | Reference(s) |
| Lyophilized Powder | -20°C | ≥ 4 years | Store in a dry place, protected from moisture. | [4][17] |
| Aqueous Solution (in PBS, pH 7.2) | 4°C | ≤ 24 hours | Not recommended for long-term storage. | [4] |
| Aqueous Solution | -80°C | Up to 1 year (in solvent) | Aliquot to avoid freeze-thaw cycles. | [10] |
| Crushed in Applesauce/Water | Room Temperature | 30 minutes | Use immediately after preparation. | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Refer to the manufacturer's datasheet for the mass of this compound in the vial. c. Add the appropriate volume of sterile water or PBS to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL). d. Gently roll and invert the vial to dissolve the peptide completely. Avoid vigorous vortexing, which can cause peptide degradation. e. Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for single-use to prevent contamination and degradation from repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol 2: cGMP Assay in T84 Cells
-
Materials:
-
T84 human colon carcinoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
-
Procedure: a. Seed T84 cells in a multi-well plate and grow to confluency. b. Pre-incubate the confluent T84 cell monolayers with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) in serum-free medium for 10 minutes at 37°C to prevent cGMP degradation.[14] c. Prepare serial dilutions of this compound in serum-free medium. d. Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.[14] e. Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in the cGMP EIA kit. f. Measure the intracellular cGMP concentration in the cell lysates using the cGMP EIA kit according to the manufacturer's instructions. g. Normalize the cGMP concentration to the total protein content of each well.
Visualizations
Caption: this compound signaling pathway in intestinal epithelial cells.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Profile of this compound in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Guanylate cyclase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. drugs.com [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Minimizing experimental variability in Plecanatide research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in their work with plecanatide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide. It functions as a guanylate cyclase-C (GC-C) agonist.[1][2] By binding to and activating GC-C receptors on the luminal surface of intestinal epithelial cells, this compound triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] This increase in intracellular cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. The increased ion flow prompts water to move into the intestines, which softens the stool and stimulates bowel movements.[1]
Q2: What are the common in vitro and in vivo models used to study this compound's activity?
A2:
-
In Vitro : The most common in vitro model is the T84 human colon carcinoma cell line. These cells endogenously express the GC-C receptor and are used to measure the stimulation of intracellular cGMP production in response to this compound.[1][2][4] Caco-2 cells are also used to a lesser extent.[5][6]
-
In Vivo : Murine models are frequently used to assess the effects of this compound on gastrointestinal transit and fluid secretion. The charcoal meal transit assay is a common method to measure the extent of intestinal motility.[1][7][8] Animal models of colitis are also used to investigate the anti-inflammatory potential of this compound.[1]
Q3: How should I handle and store this compound to ensure its stability?
A3: As a peptide, this compound is susceptible to degradation. Proper handling and storage are critical to maintain its biological activity and ensure experimental reproducibility.
-
Lyophilized Powder :
-
In Solution :
-
Preparation : Reconstitute in a sterile, buffered solution (pH 5-7 is often optimal). For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary for initial solubilization before dilution in aqueous buffer.
-
Storage : Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C.[9]
-
Stability : In solution, peptides are less stable. Use reconstituted this compound as soon as possible. Avoid storing in solution at 4°C for more than a few days.
-
Q4: What are the known sources of variability in this compound's biological activity?
A4: this compound's activity can be influenced by several factors:
-
pH : this compound's binding to the GC-C receptor and subsequent cGMP stimulation are pH-dependent, with greater activity observed at a more acidic pH (around 5.0-6.0), characteristic of the proximal small intestine.[11]
-
Degradation : this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown it to be sensitive to acidic and reductive environments.[10] Proteolytic degradation can also occur in the gastrointestinal tract.[12]
-
Experimental System :
-
In vitro : The passage number of cell lines like T84 can affect GC-C receptor expression and cellular responses.[13]
-
In vivo : The gut microbiota of animal models can significantly influence intestinal physiology and drug response, leading to variability between animals and between studies from different vendors.[14] Fasting times can also impact gastrointestinal transit measurements.[7][8]
-
Data Summary
Table 1: In Vitro Activity of this compound in T84 Cells
| Parameter | Reported Value(s) | Key Conditions | Source(s) |
| EC50 for cGMP stimulation | 110 nM | pH not specified | [4] |
| 120 nM | pH not specified | [4] | |
| 190 nM | pH not specified | [1] | |
| 47 nM | pH 5.0 | ||
| 409 nM | pH 8.0 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
In Vitro cGMP Stimulation Assay in T84 Cells
This protocol outlines the general steps for measuring this compound-induced cGMP production in T84 cells.
-
Cell Culture :
-
Culture T84 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells at a consistent passage number to minimize variability.
-
-
Assay Procedure :
-
Seed T84 cells into 24- or 48-well plates and grow to confluency.
-
On the day of the assay, wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), for 10-15 minutes at 37°C to prevent cGMP degradation.[1]
-
Add varying concentrations of this compound (e.g., 10-10 to 10-5 M) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[1][4]
-
Terminate the reaction by aspirating the medium and lysing the cells with an appropriate lysis buffer (e.g., 0.1 M HCl or 3% perchloric acid).[1]
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[15][16]
-
Normalize the cGMP concentration to the total protein content of each well, determined by a protein assay (e.g., BCA or Bradford).
-
In Vivo Charcoal Meal Gastrointestinal Transit Assay in Mice
This protocol describes a common method for assessing the effect of this compound on intestinal motility in mice.
-
Animal Preparation :
-
Use mice of a consistent strain, age, and sex. House them under controlled environmental conditions.
-
Fast the mice prior to the experiment (e.g., 18-24 hours) with free access to water to ensure an empty gastrointestinal tract.[7] Note that shorter fasting periods are being explored to improve animal welfare.[8]
-
-
Drug Administration :
-
Administer this compound or vehicle control orally via gavage at the desired dose(s).
-
-
Charcoal Meal Administration :
-
At a set time after drug administration (e.g., 30 minutes), orally administer a charcoal meal suspension (e.g., 5-10% activated charcoal in 0.5-1% methylcellulose) to each mouse.[14]
-
-
Measurement of Intestinal Transit :
-
After a predetermined period (e.g., 20-30 minutes), humanely euthanize the mice.[14]
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Gently stretch the intestine to its full length on a flat surface without damaging the tissue.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Visualizations
Caption: this compound's signaling pathway in intestinal epithelial cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for in vitro this compound experiments.
Troubleshooting Guide
Q5: My in vitro cGMP assay shows no or very low signal after this compound stimulation. What could be the cause?
A5: Several factors could contribute to a weak or absent signal:
-
This compound Integrity : The peptide may have degraded. Ensure it has been stored correctly (frozen, desiccated, protected from light) and prepare a fresh stock solution from lyophilized powder. Avoid multiple freeze-thaw cycles of stock solutions.[9]
-
Cell Health and Receptor Expression :
-
Ensure your T84 cells are healthy and not overgrown.
-
High passage numbers can lead to decreased GC-C receptor expression. Use cells from a lower passage number and be consistent across experiments.[13]
-
Confirm cell line identity to rule out contamination or misidentification.
-
-
Assay Conditions :
-
Phosphodiesterase (PDE) Activity : Intracellular PDEs rapidly degrade cGMP. Ensure you have included a PDE inhibitor like IBMX in your pre-incubation step.[1]
-
Incorrect Reagents : Double-check the concentrations and integrity of all reagents in your cGMP ELISA kit. Ensure the kit is not expired.
-
-
Inactive this compound Form : The disulfide bonds in this compound are essential for its activity. If the peptide has been reduced, it will be inactive.[4]
Q6: I'm observing high variability between replicate wells in my cGMP assay. How can I reduce this?
A6: High variability often points to technical inconsistencies in the assay setup:
-
Pipetting Technique : Inconsistent pipetting of the drug, reagents, or during serial dilutions is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density : Uneven cell seeding can lead to different cell numbers per well, affecting the total cGMP produced. Ensure you have a homogenous cell suspension and a consistent seeding technique to achieve a uniform monolayer.
-
Plate Edge Effects : Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Inadequate Mixing : Ensure all reagents, including the this compound dilutions and ELISA kit components, are thoroughly mixed before being added to the wells.
Q7: My in vivo gastrointestinal transit results are highly variable between animals. What are some strategies to minimize this?
A7: In vivo experiments inherently have more variability than in vitro assays. Here are some ways to control it:
-
Standardize Animal Characteristics : Use animals of the same strain, sex, age, and weight. Source them from the same vendor to reduce differences in gut microbiota, which can significantly impact motility.[14]
-
Acclimation Period : Allow animals to acclimate to their new environment for at least a week before starting the experiment to reduce stress-related effects on gut motility.
-
Consistent Fasting : The duration of fasting before the charcoal meal administration can affect transit time. Standardize the fasting period for all animals in the study.[7][8]
-
Handling and Dosing Technique : Handle the animals gently and consistently to minimize stress. Ensure accurate and consistent oral gavage technique for both the drug and the charcoal meal.
-
Environmental Factors : Maintain a consistent light-dark cycle, temperature, and humidity in the animal facility.
By carefully controlling these variables, researchers can enhance the consistency and reliability of their this compound experiments.
References
- 1. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. melp.nl [melp.nl]
- 3. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Oral treatment with this compound or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. jpharmsci.com [jpharmsci.com]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Temperature-dependent differences in mouse gut motility are mediated by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abbexa.com [abbexa.com]
- 16. assaygenie.com [assaygenie.com]
Plecanatide stability and degradation profile in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of Plecanatide in experimental settings.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental analysis of this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent this compound concentration in stock solutions. | - Incomplete dissolution: this compound, a peptide, may require specific conditions for complete solubilization.- Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces, leading to lower effective concentrations. | - Ensure the use of a suitable solvent. While soluble in water, for experimental purposes, using a buffer like PBS can improve stability.[1]- Briefly vortex or sonicate the solution to ensure complete dissolution.- Use low-protein-binding labware (e.g., polypropylene tubes and pipette tips) to minimize adsorption. |
| High variability in stability assay results. | - Inconsistent temperature or pH control: this compound's stability and activity are sensitive to these parameters.- Pipetting errors: Inaccurate dispensing of reagents or sample can lead to significant variations. | - Use calibrated incubators and pH meters. Ensure buffers are freshly prepared and their pH is verified before use.- Calibrate pipettes regularly. For small volumes, use positive displacement pipettes to ensure accuracy. |
| Unexpected degradation peaks in HPLC chromatogram. | - Contaminated mobile phase or glassware: Impurities can introduce artifacts.- Sample degradation during preparation or storage: Improper handling can lead to premature degradation. | - Use HPLC-grade solvents and thoroughly clean all glassware.- Prepare samples immediately before analysis or store them at recommended low temperatures (e.g., 2-8°C or frozen) for short periods. Avoid repeated freeze-thaw cycles. |
| Difficulty in detecting the active metabolite SP-338. | - Insufficient incubation time for enzymatic degradation: The conversion of this compound to SP-338 is time-dependent.- Low sensitivity of the analytical method: The concentration of the metabolite may be below the limit of detection. | - Optimize the incubation time in simulated intestinal fluid (SIF). Initial formation of SP-338 is rapid, but its concentration can decline after extended periods due to further degradation.[2]- Use a highly sensitive and validated analytical method, such as LC-MS/MS, which has a low limit of quantitation for both this compound and SP-338.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under forced degradation conditions?
A1: Forced degradation studies indicate that this compound is susceptible to degradation under acidic and reductive conditions. It remains relatively stable under alkaline, oxidative, photolytic, and thermal stress.[4][5]
Q2: How does pH affect the stability and activity of this compound?
A2: this compound's activity is pH-dependent, with optimal activity observed at a pH of approximately 5.0.[1][6] This is attributed to the protonation state of the acidic residues Asp2 and Glu3, which influences the peptide's conformation and its binding affinity to the guanylate cyclase-C (GC-C) receptor.[6][7] This pH sensitivity is a key feature, as the environment of the proximal small intestine, where the drug primarily acts, is acidic.[6]
Q3: What is the primary degradation pathway of this compound in the gastrointestinal tract?
A3: In the gastrointestinal tract, this compound is metabolized by intestinal enzymes.[2][7] The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine moiety, resulting in the formation of a biologically active metabolite, SP-338.[2][8] Both this compound and SP-338 are further degraded into smaller, inactive peptides and amino acids.[2][8]
Q4: How should this compound samples be prepared and stored for stability studies?
A4: For optimal stability, this compound solutions should be prepared in a suitable buffer, such as phosphate-buffered saline (PBS), which has been shown to provide better room temperature stability compared to water.[1] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing the samples is advisable, though repeated freeze-thaw cycles should be avoided.
Q5: What analytical methods are suitable for studying this compound stability and degradation?
A5: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used to separate this compound from its degradation products.[4][5] For higher sensitivity and confirmation of metabolite identity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's stability under various experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 24 | 18.91 | [4] |
| Reductive | 24 | 23.18 | [4] |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded | [4] |
| Oxidative (3% H₂O₂) | 24 | Not Degraded | [4] |
| Photolytic | 4 | Not Degraded | [4] |
| Thermal (70°C) | 24 | Not Degraded | [4] |
Table 2: RP-HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Water:Acetonitrile (50:50 v/v) with 0.05% TFA | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Detection Wavelength | 204 nm | [4] |
| Retention Time | ~3.092 minutes | [4] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Acid Degradation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS).
-
Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add a known volume of 3% hydrogen peroxide to the stock solution.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with the solid, dissolve it in a suitable solvent.
-
Dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
2. Protocol for In-Vitro Enzymatic Degradation
This protocol provides a framework for assessing the degradation of this compound in simulated intestinal fluid (SIF).
-
Preparation of SIF: Prepare SIF according to standard pharmacopeial guidelines. This typically includes pancreatin and has a pH adjusted to simulate the intestinal environment.
-
Incubation:
-
Dissolve this compound in pre-warmed SIF to a final concentration of 1 mM.
-
Include a control sample where this compound is incubated in SIF without pancreatin.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes).
-
Sample Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or by heating).
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify this compound and its degradation products, including the active metabolite SP-338.
Visualizations
Caption: this compound's Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Inconsistent HPLC Results.
References
- 1. Therapeutically targeting guanylate cyclase‐C: computational modeling of this compound, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jpharmsci.com [jpharmsci.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
Plecanatide Preclinical Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the potential off-target effects of Plecanatide in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in preclinical models?
A1: Preclinical studies have shown this compound to be a highly selective agonist for its target receptor, guanylate cyclase-C (GC-C). An extensive secondary pharmacology screening of this compound revealed no significant off-target binding to a wide variety of other receptors, ion channels, and transporters.[1] The most prominent preclinical and clinical observation is diarrhea, which is considered an extension of the on-target pharmacological effect of GC-C activation in the gastrointestinal tract, leading to increased fluid secretion and motility.[2][3][4][5]
Q2: My in-vitro assay is showing unexpected results. Could this be an off-target effect?
A2: While unlikely, it is crucial to troubleshoot your experimental setup first. This compound's activity is known to be pH-dependent, showing higher binding affinity and stimulatory activity at a more acidic pH (pH 5) compared to a more alkaline pH (pH 8).[1] Ensure that the pH of your assay buffer is appropriate and consistent across experiments. If, after troubleshooting, the anomalous results persist, consider the possibility of a novel, uncharacterized interaction.
Q3: Are there any known interactions of this compound with other guanylate cyclase receptors?
A3: this compound is a structural and functional analog of uroguanylin. While uroguanylin has been reported to potentially interact with other guanylate cyclases, such as GC-D in the olfactory epithelium, the preclinical safety pharmacology studies for this compound did not indicate any significant off-target activity.[1] Due to its minimal systemic absorption and localized action in the gastrointestinal tract, interactions with receptors outside of the gut are not anticipated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cGMP levels in T84 cell assays | pH variability in assay buffer | Verify and standardize the pH of all buffers and media used in the assay. This compound is more potent at a lower pH.[1] |
| Cell line instability or passage number | Ensure a consistent passage number for T84 cells and regularly check for mycoplasma contamination. | |
| Inconsistent incubation times | Strictly adhere to the specified incubation times for pre-incubation with phosphodiesterase inhibitors and incubation with this compound. | |
| High variability in animal models (e.g., intestinal fluid secretion) | Inconsistent dosing or formulation | Ensure accurate and consistent oral gavage technique. Verify the stability and homogeneity of the this compound formulation. |
| Differences in gut pH between animals | While difficult to control, be aware that variations in gastrointestinal pH can influence this compound's activity. | |
| Unexpected physiological response in animal models | Potential for a novel off-target effect (rare) | Confirm the on-target effect is present (e.g., increased intestinal fluid). If so, and an unexpected effect is consistently observed, a more extensive off-target screening may be warranted. |
| Contaminants in the test substance | Verify the purity of the this compound sample used in the experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the on-target activity of this compound in preclinical models. To date, no significant quantitative data for off-target binding or activity has been published, reflecting the high selectivity of the compound.
Table 1: Functional Activity of this compound in T84 Cells
| Parameter | Value | Cell Line | Reference |
| EC50 for cGMP stimulation | 190 nM | T84 | [6] |
| EC50 for cGMP stimulation | 1.9 x 10-7 mol/L | T84 | [6] |
Table 2: Comparative On-Target Potency
| Compound | Relative Potency | Model System | Reference |
| This compound vs. Uroguanylin | 8 times more potent | Preclinical models | [7][8][9] |
Key Experimental Protocols
1. Protocol for cGMP Stimulation Assay in T84 Cells
This assay measures the ability of this compound to stimulate the production of intracellular cyclic guanosine monophosphate (cGMP) in the human colon carcinoma cell line T84, which endogenously expresses the GC-C receptor.
-
Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluency.
-
Assay Procedure:
-
Confluent monolayers of T84 cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mmol/L isobutylmethylxanthine) in DMEM for 10 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.
-
Following pre-incubation, the cells are incubated with varying concentrations of this compound for 30 minutes.
-
The reaction is terminated by the addition of 3% perchloric acid.
-
The cell lysates are centrifuged, and the supernatants are neutralized with 0.5 N NaOH.
-
The concentration of cGMP in the supernatants is measured using a commercially available ELISA kit.
-
-
Data Analysis: The results are typically expressed as pmol of cGMP per mg of protein in the cell extracts. An EC50 value is calculated from the dose-response curve.[6]
2. Protocol for Radioligand Binding Assay for GC-C
This competitive binding assay is used to determine the binding affinity of this compound to the GC-C receptor.
-
Membrane Preparation: A membrane preparation from T84 cells or other cells expressing GC-C is prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptor.
-
Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to GC-C (e.g., 125I-labeled heat-stable enterotoxin).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GC-C receptor.
-
The incubation is carried out until equilibrium is reached.
-
The receptor-bound radioligand is separated from the unbound radioligand using a filtration method.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assessing real-world safety of this compound: a pharmacovigilance study based on the FDA adverse event reporting system [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Assessing real-world safety of this compound: a pharmacovigilance study based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized clinical trial: efficacy and safety of this compound in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Interpreting bell-shaped dose-response curves in Plecanatide experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with plecanatide. It specifically addresses the interpretation of bell-shaped dose-response curves that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1] It binds to and activates GC-C receptors on the luminal surface of intestinal epithelial cells.[2][3] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The resulting increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This increases intestinal fluid and accelerates transit.[1][2][3]
Q2: What is a bell-shaped dose-response curve?
A bell-shaped, or non-monotonic, dose-response curve is one in which the biological effect of a substance increases with dose up to a certain point, after which the effect decreases as the dose continues to rise.[2] This contrasts with a typical sigmoidal dose-response curve where the effect plateaus at higher concentrations. Such curves suggest more complex biological or physicochemical mechanisms are at play.[2]
Q3: Why might I be observing a bell-shaped dose-response curve in my this compound cGMP assay?
Observing a downturn in cGMP production at high concentrations of this compound can be perplexing. While not commonly reported in the literature for this compound, several pharmacological principles could explain this phenomenon:
-
Negative Feedback via Phosphodiesterase (PDE) Activation: High intracellular concentrations of cGMP can allosterically activate certain phosphodiesterases (PDEs).[5] These enzymes are responsible for the degradation of cGMP. At high this compound concentrations, the resulting surge in cGMP could hyper-activate PDEs, leading to a rapid breakdown of cGMP that outpaces its production, thus lowering the net measured concentration.
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can sometimes lead to the desensitization or internalization of its receptor. While the specifics for GC-C are not fully elucidated in this context, it's a common mechanism for many receptor systems that could lead to a diminished response.
-
Substrate (GTP) Depletion: The synthesis of cGMP from GTP is an enzymatic reaction. At extremely high levels of GC-C activation, it is theoretically possible that the intracellular pool of the GTP substrate could become a limiting factor, leading to a plateau or decrease in the rate of cGMP production.
-
Physicochemical Artifacts at High Concentrations: At very high concentrations, peptides like this compound might exhibit altered physical properties. Although this compound is reported to be soluble, the formation of colloidal aggregates at supra-physiological doses could occur.[6] These aggregates might be less effective at binding to the receptor, leading to a reduced overall response.[2]
-
Off-Target Effects: At concentrations significantly above the EC50, drugs can sometimes interact with other cellular targets, which might initiate signaling pathways that indirectly inhibit GC-C activity or cGMP production. For some GC-C agonists, reduced effects at higher doses have been linked to cGMP acting on other signaling pathways, such as those regulated by cAMP.[7]
Troubleshooting Guide
If you are observing a bell-shaped curve in your this compound dose-response experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased cGMP at high this compound concentrations | Negative Feedback via PDE Activation | 1. Ensure a broad-spectrum PDE inhibitor, such as isobutylmethylxanthine (IBMX), is included in your assay buffer as per standard protocols.[5] 2. Consider using a more specific PDE5 inhibitor if you suspect involvement of that particular isozyme. 3. Vary the pre-incubation time with the PDE inhibitor. |
| Receptor Desensitization | 1. Reduce the incubation time of this compound with the cells. A time-course experiment can help identify the optimal window before desensitization occurs. 2. Perform the assay at a lower temperature (e.g., on ice) to slow down cellular processes like receptor internalization, though this may also affect enzymatic activity. | |
| GTP Depletion | This is less likely but could be investigated by permeabilizing cells and supplementing with exogenous GTP to see if the bell shape is abrogated. | |
| This compound Aggregation | 1. Visually inspect your highest concentration stock solutions for any precipitation or cloudiness. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider including a small amount of a non-ionic detergent in your assay buffer to help prevent aggregation, but first verify that the detergent does not interfere with the assay. | |
| Assay Artifact | 1. Confirm the specificity of your cGMP detection method (e.g., ELISA, TR-FRET). Run controls to check for interference from this compound itself at high concentrations. 2. Ensure your standard curve is accurate and covers the full range of expected cGMP concentrations. |
Experimental Protocols
Key Experiment: In Vitro cGMP Stimulation Assay in T84 Cells
This assay is fundamental for assessing the in vitro potency of this compound.
Objective: To measure the dose-dependent stimulation of intracellular cGMP production by this compound in a human colon carcinoma cell line (T84) that endogenously expresses the GC-C receptor.
Methodology:
-
Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they form confluent monolayers.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 24-well or 48-well) and grown to confluence.
-
Pre-incubation: The cell monolayers are washed with a serum-free medium or buffer. They are then pre-incubated for approximately 10-15 minutes at 37°C with a phosphodiesterase (PDE) inhibitor, typically 1 mM isobutylmethylxanthine (IBMX), to prevent the degradation of newly synthesized cGMP.[5]
-
Stimulation: this compound is diluted to various concentrations in the same buffer containing the PDE inhibitor. This solution is then added to the cells, and they are incubated for a defined period, usually 30 minutes, at 37°C.[5]
-
Lysis and Termination: The reaction is terminated by removing the incubation medium and lysing the cells, often with an acidic solution like 0.1 M HCl or 3% perchloric acid, which also serves to precipitate proteins.[5]
-
cGMP Quantification: The cell lysates are centrifuged to pellet cellular debris. The supernatant, containing the intracellular cGMP, is collected. The cGMP concentration is then measured using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Data Analysis: The measured cGMP concentrations are typically normalized to the protein content in each well. The data are then plotted as cGMP concentration versus the logarithm of the this compound concentration to generate a dose-response curve and calculate parameters like EC50.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GC-C receptor, leading to cGMP production and ion secretion.
Troubleshooting Logic for Bell-Shaped Curves
Caption: A logical workflow for troubleshooting bell-shaped dose-response curves.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. ovid.com [ovid.com]
Validation & Comparative
Plecanatide and its Active Metabolite SP-338: A Comparative Potency Analysis
A detailed evaluation of the pharmacological activity of the guanylate cyclase-C agonist, Plecanatide, and its primary active metabolite, SP-338, reveals distinct differences in their potency. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide a clear understanding of their relative efficacy in activating the guanylate cyclase-C (GC-C) receptor and stimulating intracellular cyclic guanosine monophosphate (cGMP) production.
This compound, a synthetic analog of human uroguanylin, is a prescription medication for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] In the gastrointestinal tract, this compound is metabolized to its active metabolite, SP-338, through the cleavage of the terminal leucine amino acid.[1] Both the parent drug and its metabolite exert their pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells.[1] This activation triggers an intracellular signaling cascade, leading to increased levels of cGMP, which in turn promotes fluid secretion into the intestinal lumen, thereby alleviating constipation.[1][2]
Comparative Potency: In Vitro Data
Experimental data from preclinical studies provide a quantitative comparison of the potency of this compound and SP-338 in activating the GC-C receptor and stimulating cGMP production. The following tables summarize the key findings.
Guanylate Cyclase-C (GC-C) Receptor Binding Affinity
The binding affinity of this compound and SP-338 to the GC-C receptor was assessed using a competitive binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor, are presented below. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (nM) |
| This compound | 1.9 |
| SP-338 | 5 |
| Data sourced from FDA review documents.[3] |
These results indicate that this compound has a higher affinity for the GC-C receptor compared to its active metabolite, SP-338.
Cyclic GMP (cGMP) Stimulation in T84 Cells
The functional consequence of GC-C receptor binding is the stimulation of intracellular cGMP production. The potency of this compound and SP-338 in this regard was evaluated in T84 human colon carcinoma cells, a standard in vitro model for studying intestinal epithelial cell function. The half-maximal effective concentration (EC50) values, representing the concentration of the compound that elicits 50% of the maximal response, are summarized below. A lower EC50 value signifies greater potency.
| Compound | EC50 (nM) |
| This compound | 480 |
| SP-338 | 2000 |
| Data sourced from FDA review documents.[3] |
The data clearly demonstrates that this compound is significantly more potent at stimulating cGMP production in T84 cells than its metabolite, SP-338.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
GC-C Receptor Binding Assay
This assay quantifies the ability of a compound to bind to the GC-C receptor.
-
Cell Culture: Human embryonic kidney (HEK) cells expressing the GC-C receptor are cultured and harvested.
-
Membrane Preparation: Cell membranes containing the GC-C receptor are isolated from the cultured HEK cells.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the GC-C receptor (e.g., 125I-labeled heat-stable enterotoxin).
-
Test Compound Addition: Increasing concentrations of the test compounds (this compound or SP-338) are added to the incubation mixture.
-
Equilibration and Separation: The mixture is allowed to reach binding equilibrium. Bound and free radioligand are then separated, typically by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
cGMP Stimulation Assay in T84 Cells
This assay measures the functional activity of GC-C agonists by quantifying the production of the second messenger, cGMP.
-
Cell Culture: T84 human colon carcinoma cells are cultured to confluence in multi-well plates.
-
Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent the degradation of cGMP.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (this compound or SP-338) for a defined period.
-
Cell Lysis: Following incubation, the cells are lysed to release the intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal cGMP response (EC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and SP-338 and the general workflow of the in vitro experiments.
Caption: Signaling pathway of this compound and SP-338.
Caption: Workflow for in vitro potency assays.
Conclusion
The available in vitro data consistently demonstrates that while both this compound and its active metabolite SP-338 are agonists of the GC-C receptor, this compound exhibits superior potency. Specifically, this compound displays a higher binding affinity for the GC-C receptor and is more potent in stimulating the production of the second messenger cGMP in intestinal epithelial cells. This difference in potency is an important consideration for researchers and professionals involved in the development and evaluation of GC-C agonists for gastrointestinal disorders.
References
In Vitro Assays Confirming Plecanatide's High Specificity for Guanylate Cyclase-C
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the in vitro assays used to confirm the high specificity of Plecanatide for its target, Guanylate Cyclase-C (GC-C). This guide details the experimental protocols and presents comparative data demonstrating this compound's targeted mechanism of action, setting it apart from other potential off-target interactions.
This compound, a structural analog of human uroguanylin, is a potent agonist of GC-C, a receptor primarily located on the apical surface of intestinal epithelial cells. Activation of GC-C by this compound initiates a signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit, providing relief for patients with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The targeted engagement of GC-C is crucial for its therapeutic efficacy and favorable safety profile.
Key In Vitro Assays for Specificity Determination
The cornerstone for evaluating this compound's specificity is a combination of a primary functional assay measuring on-target activity and a broad panel of off-target screening assays.
1. Cyclic GMP (cGMP) Stimulation Assay in T84 Cells: This is the primary functional assay to determine the potency of this compound on its intended target, GC-C.
2. Off-Target Liability Screening Panel: To ensure this compound does not interact with other receptors and enzymes in the body, which could lead to unwanted side effects, it was tested against a comprehensive panel of potential off-targets.
Data Presentation
The following tables summarize the quantitative data from these key in vitro assays.
Table 1: Potency of this compound in Activating Guanylate Cyclase-C
| Compound | Cell Line | Assay | Endpoint | Potency (EC50) |
| This compound | T84 human colon carcinoma | cGMP Production | cGMP Stimulation | ~100-190 nM[1][2] |
| Uroguanylin (endogenous ligand) | T84 human colon carcinoma | cGMP Production | cGMP Stimulation | This compound is ~8x more potent[3] |
Table 2: Specificity of this compound Against a Broad Panel of Off-Targets
| Target Class | Number of Targets | This compound Concentration Tested | Result |
| Neurotransmitter Receptors | Part of a 73-target panel | 10 µM | No significant binding or interaction observed[4] |
| Hormone Receptors | Part of a 73-target panel | 10 µM | No significant binding or interaction observed[4] |
| Ion Channels | Part of a 73-target panel | 10 µM | No significant binding or interaction observed[4] |
| Cytochrome P450 Enzymes | Part of a 73-target panel | 10 µM | No significant binding or interaction observed[4] |
| Serotonin Receptor (5-HT4) | 1 | 0.1, 1, and 10 µM | No significant binding, agonist, or antagonist activity[4] |
Experimental Protocols
1. cGMP Stimulation Assay in T84 Human Colon Carcinoma Cells
This assay quantifies the ability of this compound to stimulate the production of intracellular cyclic guanosine monophosphate (cGMP), the second messenger produced upon GC-C activation.
-
Cell Culture: T84 human colon carcinoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum until confluent in 24-well plates.
-
Assay Procedure:
-
The cultured T84 cells are washed with phosphate-buffered saline (PBS).
-
Fresh medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) is added to prevent the degradation of cGMP.
-
This compound is added to the wells at various concentrations (typically ranging from 1 nM to 10 µM).[1]
-
The cells are incubated with this compound for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Following incubation, the cells are lysed to release the intracellular contents.
-
The concentration of cGMP in the cell lysates is then measured using a commercially available cGMP ELISA kit.
-
-
Data Analysis: The measured cGMP concentrations are plotted against the corresponding this compound concentrations, and the EC50 value (the concentration of this compound that elicits 50% of the maximal response) is calculated to determine its potency.
2. Off-Target Liability Screening
To assess the specificity of this compound, it was screened against a broad panel of receptors, ion channels, transporters, and enzymes. A standard industry practice is to use a comprehensive safety pharmacology panel, such as those offered by Eurofins or other contract research organizations.
-
Assay Principle: These assays are typically competitive binding assays where a radiolabeled ligand with known affinity for the target is used. The ability of this compound to displace the radiolabeled ligand is measured.
-
Procedure:
-
A high concentration of this compound (10 µM) is incubated with a preparation of the specific off-target protein (e.g., cell membranes expressing the receptor) and the corresponding radiolabeled ligand.[4]
-
The amount of bound radioactivity is measured.
-
A significant reduction (typically >50%) in the bound radioactivity in the presence of this compound would indicate a potential interaction.
-
-
Results: For this compound, no significant interactions were observed at a concentration of 10 µM across a panel of 73 different targets, confirming its high specificity for GC-C.[4]
Visualizing the Pathways and Processes
To further clarify the mechanism and experimental workflow, the following diagrams are provided.
Caption: this compound's signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for confirming this compound's specificity.
Conclusion
The in vitro data from cGMP stimulation assays in T84 cells and comprehensive off-target screening panels provide robust evidence for the high specificity of this compound for the GC-C receptor. This targeted mechanism of action is consistent with its clinical efficacy and safety profile, making it a valuable therapeutic option for patients with CIC and IBS-C. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar assessments for other GC-C agonists.
References
A Comparative Analysis of Plecanatide and Novel Secretagogues for the Treatment of Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of plecanatide, a guanylate cyclase-C (GC-C) agonist, against a new generation of secretagogues for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The following analysis is based on data from pivotal Phase 3 clinical trials and aims to provide an objective resource for researchers and drug development professionals.
Executive Summary
This compound, a structural analog of human uroguanylin, demonstrates significant efficacy in improving bowel function and abdominal symptoms in patients with CIC and IBS-C. Its mechanism, centered on the activation of the GC-C receptor, leads to increased intestinal fluid secretion and accelerated transit. This guide benchmarks this compound's performance against other novel secretagogues, including linaclotide, another GC-C agonist, tenapanor, a sodium/hydrogen exchanger 3 (NHE3) inhibitor, and prucalopride, a selective serotonin-4 (5-HT₄) receptor agonist. Each of these agents offers a distinct pharmacological approach to managing constipation-related disorders, with varying efficacy and safety profiles.
Data Presentation: Efficacy and Safety of this compound vs. Novel Secretagogues
The following tables summarize the key efficacy and safety data from Phase 3 clinical trials for this compound and the selected novel secretagogues.
Table 1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Drug (Dosage) | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | p-value | Key Secondary Endpoints |
| This compound (3 mg QD) | % of durable overall CSBM responders | 21.0%[1] | 10.2%[1] | <0.001[1] | Significant improvements in stool consistency, straining, and bloating.[2] |
| Linaclotide (145 mcg QD) | % of CSBM overall responders (≥9 of 12 wks) | 15-20% | 3-6% | <0.001 | Significant improvements in SBM frequency, stool consistency, and straining. |
| Prucalopride (2 mg QD) | % of patients with ≥3 SBMs/week | 37.9%[3] | 17.7%[3] | <0.0001[3] | Significant improvements in PAC-SYM and PAC-QOL scores.[4] |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; PAC-SYM: Patient Assessment of Constipation-Symptoms; PAC-QOL: Patient Assessment of Constipation-Quality of Life; QD: Once Daily.
Table 2: Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Drug (Dosage) | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | p-value | Key Secondary Endpoints |
| This compound (3 mg QD) | % of overall responders (abdominal pain and CSBM) | 21.5% - 30.2%[5][6] | 14.2% - 17.8%[5][6] | <0.001 to 0.009[5][6] | Significant improvements in abdominal pain, bloating, and stool consistency.[7] |
| Linaclotide (290 mcg QD) | % of overall responders (abdominal pain and CSBM) | 33.7%[8] | 13.9%[8] | <0.0001[8] | Significant improvements in abdominal pain, bloating, and degree of relief.[9] |
| Tenapanor (50 mg BID) | % of combined responders (abdominal pain and CSBM) | 27.0% - 36.5%[10][11] | 18.7% - 23.7%[10][11] | <0.001 to 0.02[10][11] | Significant improvements in abdominal symptoms and global IBS symptoms.[10][11] |
CSBM: Complete Spontaneous Bowel Movement; BID: Twice Daily.
Table 3: Common Adverse Events (Safety Profile)
| Drug | Most Common Adverse Event | Incidence (Drug) | Incidence (Placebo) | Discontinuation Rate due to AE |
| This compound | Diarrhea | 4.0% - 5.9%[12][13] | 1.0% - 1.3%[12][13] | 1.2% - 1.4% (due to diarrhea)[5] |
| Linaclotide | Diarrhea | 16% - 20% | 3% - 5% | 4.0% - 5.7% (due to diarrhea) |
| Tenapanor | Diarrhea | 14.6% - 16.0%[14] | 1.7% - 3.7%[14] | 5.8% - 6.5% (due to diarrhea)[10][14] |
| Prucalopride | Headache, Abdominal Pain, Nausea, Diarrhea | ~20% (GI AEs) | ~14% (GI AEs) | Not specified |
Experimental Protocols
The data presented above are derived from multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodologies are outlined below.
This compound Phase 3 Trials (CIC & IBS-C)
-
Study Design: Randomized, 12-week, double-blind, placebo-controlled trials.[1][5]
-
Patient Population: Adults meeting modified Rome III criteria for CIC or IBS-C.[1][5]
-
Intervention: Oral this compound (3 mg or 6 mg) or placebo once daily.[1][5]
-
Primary Efficacy Endpoint (CIC): The percentage of patients who were durable overall complete spontaneous bowel movement (CSBM) responders. A durable overall responder was defined as a patient who had at least three CSBMs in a given week and an increase of at least one CSBM from baseline in the same week for at least 9 of the 12 treatment weeks and for at least 3 of the last 4 weeks of the study.[1]
-
Primary Efficacy Endpoint (IBS-C): The percentage of patients who were overall responders, defined as patients who met both abdominal pain intensity and stool frequency responder criteria in the same week for at least 6 of the 12 treatment weeks. The abdominal pain intensity responder criterion was a decrease in the weekly average of the worst abdominal pain in the past 24 hours of ≥30% compared with the baseline weekly average. The stool frequency responder criterion was an increase of at least one CSBM per week from baseline.[5]
-
Data Collection: Patients recorded daily information on bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms in an electronic diary.[1][5]
Linaclotide Phase 3 Trials (CIC & IBS-C)
-
Study Design: Randomized, 12 or 26-week, double-blind, placebo-controlled trials.[9]
-
Patient Population: Adults meeting modified Rome II or III criteria for CIC or IBS-C.[9]
-
Intervention: Oral linaclotide (72 mcg, 145 mcg, or 290 mcg) or placebo once daily.
-
Primary Efficacy Endpoint (CIC): The percentage of patients who were CSBM overall responders, defined as having at least three CSBMs and an increase of at least one CSBM from baseline during at least 9 of the 12 weeks.
-
Primary Efficacy Endpoint (IBS-C): The percentage of patients who were responders for both abdominal pain and CSBMs for at least 6 of the 12 treatment weeks.[15]
-
Data Collection: Daily patient-reported outcomes on bowel habits and abdominal symptoms were collected via an interactive voice response system.
Tenapanor Phase 3 Trials (IBS-C)
-
Study Design: Randomized, 12 or 26-week, double-blind, placebo-controlled trials.[10][11]
-
Patient Population: Adults meeting Rome III criteria for IBS-C.[14]
-
Intervention: Oral tenapanor (50 mg) or placebo twice daily.[10][11]
-
Primary Efficacy Endpoint: The proportion of patients who were combined responders, defined as having a reduction in average weekly worst abdominal pain of ≥30% from baseline and an increase of ≥1 CSBM from baseline in the same week, for at least 6 of the first 12 weeks of treatment.[10][11]
-
Data Collection: Daily electronic diaries were used to record bowel movements and abdominal symptoms.[14]
Prucalopride Phase 3 Trials (CIC)
-
Study Design: Pooled analysis of six 12-week, randomized, double-blind, placebo-controlled trials.[16]
-
Patient Population: Adults with CIC.[16]
-
Intervention: Oral prucalopride (1 mg or 2 mg) or placebo once daily.[16]
-
Primary Efficacy Endpoint: The proportion of patients with a mean of ≥3 CSBMs per week over the 12-week treatment period.[16]
-
Data Collection: Daily electronic diaries and validated questionnaires (PAC-SYM and PAC-QOL) were used to assess efficacy.[4]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these secretagogues are visualized in the following diagrams.
Caption: Signaling pathway of GC-C agonists (this compound and Linaclotide).
Caption: Mechanism of action of Tenapanor (NHE3 inhibitor).
Caption: Mechanism of action of Prucalopride (5-HT4 receptor agonist).
Experimental Workflow
The following diagram illustrates the typical workflow of the Phase 3 clinical trials discussed in this guide.
Caption: Generalized workflow for Phase 3 clinical trials.
Conclusion
This compound offers a favorable efficacy and safety profile for the management of CIC and IBS-C, with a mechanism of action that mimics the endogenous regulation of intestinal fluid. When compared to other novel secretagogues, it demonstrates comparable efficacy to linaclotide, though with a potentially lower incidence of diarrhea. Tenapanor and prucalopride provide alternative mechanisms of action, targeting sodium absorption and serotonin receptors, respectively, which may be beneficial for patients with different underlying pathophysiologies or who do not respond to GC-C agonists. The choice of agent will depend on a comprehensive evaluation of the patient's symptoms, comorbidities, and tolerability. This guide provides the foundational data to support further research and informed decision-making in the development of novel therapies for functional gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase III study: Prucalopride eases severe chronic constipation in men | MDedge [mdedge.com]
- 4. A randomized, double-blind, placebo-controlled, phase 3 trial to evaluate the efficacy, safety, and tolerability of prucalopride in men with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, safety, and tolerability of this compound in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Efficacy Data | Trulanc® (this compound) [trulance.com]
- 8. Responders vs clinical response: a critical analysis of data from linaclotide phase 3 clinical trials in IBS-C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomised clinical trials: linaclotide phase 3 studies in IBS-C - a prespecified further analysis based on European Medicines Agency-specified endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 12-Week, Placebo-Controlled Phase 3 Trial (T3MPO-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Efficacy For Patients With IBS-C | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 16. Efficacy and safety of prucalopride in patients with chronic idiopathic constipation stratified by age, body mass index, and renal function: a post hoc analysis of phase III and IV, randomized, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Meta-Analysis of Plecanatide and Linaclotide for Constipation-Predominant GI Disorders
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic options for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), two prominent players, plecanatide and linaclotide, have emerged as effective guanylate cyclase-C (GC-C) agonists. This guide provides a meta-analysis of publicly available clinical trial data to offer research insights into their comparative efficacy, safety, and underlying mechanisms of action.
Mechanism of Action: A Shared Pathway
Both this compound and linaclotide exert their therapeutic effects by acting as agonists of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of the intestinal epithelium.[1][2] Activation of GC-C triggers a signaling cascade that results in an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][4] This elevation in cGMP has two primary downstream effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[4][5] This ionic gradient drives the osmotic movement of water into the gut, softening the stool and facilitating its transit.[1][5]
-
Reduced Visceral Pain: Extracellular cGMP is believed to modulate the activity of colonic nociceptors, thereby reducing the visceral pain often associated with IBS-C.[6][7][8]
This compound is an analog of human uroguanylin and is thought to act in a pH-sensitive manner, while linaclotide is structurally related to a bacterial enterotoxin and acts in a pH-independent manner.[9][10]
Signaling Pathway of GC-C Agonists
Comparative Efficacy: A Meta-Analysis of Clinical Trial Data
Multiple meta-analyses of randomized controlled trials (RCTs) have concluded that both this compound and linaclotide are effective in treating CIC and IBS-C.[11][12] A meta-regression analysis found no statistically significant differences in the odds ratios for efficacy between the two therapies.[11]
| Indication | Drug & Dosage | Odds Ratio (OR) vs. Placebo [95% CI] | Reference |
| IBS-C | Linaclotide 290 mcg | 2.43 [1.48-3.98] | [11] |
| This compound 3 mg | 1.87 [1.47-2.38] | [11] | |
| This compound 6 mg | 1.92 [1.48-2.48] | [11] | |
| CIC | Linaclotide 72 mcg | 3.11 [1.81-5.34] | [11] |
| Linaclotide 145 mcg | 3.25 [2.15-4.91] | [11] | |
| This compound 3 mg | 1.99 [1.57-2.51] | [11] |
Table 1: Comparative Efficacy of this compound and Linaclotide in IBS-C and CIC.
In pooled data from two Phase 3 trials for IBS-C, a significantly greater percentage of patients treated with this compound 3 mg (25.6%) and 6 mg (26.7%) achieved an overall response compared to placebo (16.0%).[13] For linaclotide in CIC, a 12-week trial showed that 13.4% of patients on the 72 mcg dose met the primary endpoint, compared to 4.7% of placebo patients.[14]
Safety and Tolerability Profile
The most common adverse event associated with both this compound and linaclotide is diarrhea.[2][15] While some individual trial data suggested a lower incidence of diarrhea with this compound, a meta-analysis concluded that there was no significant difference in the odds of diarrhea between the two drugs.[9] It is important to note that different definitions for diarrhea were used in the clinical trials for each drug.[11][12]
| Indication | Drug & Dosage | Odds Ratio (OR) for Diarrhea vs. Placebo [95% CI] | Reference |
| IBS-C | Linaclotide 290 mcg | 8.02 [5.20-12.37] | [11] |
| This compound 3 mg | 5.55 [1.62-19.00] | [16] | |
| This compound 6 mg | 4.13 [1.57-10.83] | [16] | |
| CIC | Linaclotide 72 mcg | 3.07 [1.97-4.77] | [16] |
| Linaclotide 145 mcg | 3.70 [2.69-5.10] | [16] | |
| This compound 3 mg | 3.86 [1.83-8.12] | [16] |
Table 2: Comparative Incidence of Diarrhea for this compound and Linaclotide.
Discontinuation rates due to diarrhea have been reported for both drugs. For linaclotide, discontinuation rates due to diarrhea are reported to be between 4.0-5.7%.[2] For this compound in IBS-C trials, discontinuation due to diarrhea occurred in 1.2% (3 mg) and 1.4% (6 mg) of patients, compared to 0% for placebo.[13] Both medications have minimal systemic absorption, which reduces the risk of systemic side effects.[2]
Experimental Protocols: A Synthesized Overview
The clinical trials for both this compound and linaclotide generally follow a similar, rigorous methodology.
Typical Clinical Trial Workflow
1. Study Design: The majority of pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.[17][18][19]
2. Patient Population:
-
Inclusion Criteria: Adult patients (typically 18-85 years) meeting the Rome III criteria for IBS-C or CIC.[18][20] This includes specific criteria regarding the frequency of spontaneous bowel movements (SBMs), complete spontaneous bowel movements (CSBMs), stool consistency (using the Bristol Stool Form Scale), and the presence of abdominal pain or discomfort.[17][18]
-
Exclusion Criteria: Common exclusions include a history of significant gastrointestinal surgery, inflammatory bowel disease, or other conditions that could affect GI motility.[20][21]
3. Study Periods:
-
Screening and Baseline: A screening period of up to 28 days is common to determine eligibility and includes a washout period for any prohibited medications.[17] This is followed by a 2-week baseline period where patients record their symptoms and bowel habits in an electronic diary.[17][18]
-
Treatment: A 12-week treatment period where patients are randomized to receive the study drug (at one or more dosage strengths) or a placebo.[13][17] Patients continue to record their symptoms daily.
-
Post-Treatment Follow-up: A 2-week follow-up period after the cessation of treatment to assess for any withdrawal effects and the return of symptoms.[17]
4. Efficacy Endpoints:
-
Primary Endpoint: The primary efficacy endpoint is often a composite responder analysis. For IBS-C, this typically involves a patient achieving at least a 30% improvement in worst abdominal pain and an increase of at least one CSBM from baseline in the same week for a specified number of weeks (e.g., at least 6 out of 12 weeks).[13] For CIC, the primary endpoint is often the percentage of patients who are "CSBM overall responders," defined as having at least three CSBMs per week and an increase of at least one CSBM from baseline for at least 9 of the 12 treatment weeks.[14]
-
Secondary Endpoints: These include changes from baseline in SBM and CSBM frequency, stool consistency, straining, and abdominal symptoms like bloating and discomfort.[14]
Conclusion for the Research Community
The available clinical trial data and subsequent meta-analyses indicate that both this compound and linaclotide are effective and similarly well-tolerated options for the treatment of IBS-C and CIC.[11][12] Their shared mechanism of action via the GC-C signaling pathway provides a targeted approach to alleviating the symptoms of these prevalent gastrointestinal disorders. While subtle differences in their molecular structure and pH sensitivity exist, these do not appear to translate into significant differences in overall efficacy or the incidence of the most common side effect, diarrhea, at a population level.[9] Future head-to-head clinical trials would be beneficial to further delineate any potential nuanced differences in their clinical profiles. For drug development professionals, the success of these GC-C agonists highlights the therapeutic potential of targeting this pathway for other gastrointestinal and potentially systemic conditions.
References
- 1. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility of this compound in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - ProQuest [proquest.com]
- 13. This compound Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-Dose Linaclotide (72 μg) for Chronic Idiopathic Constipation: A 12-Week, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. The this compound Irritable Bowel Syndrome With Constipation Study (IBS-C) | Clinical Research Trial Listing [centerwatch.com]
- 19. Efficacy of Linaclotide to Senna for CIC | Clinical Research Trial Listing [centerwatch.com]
- 20. Trial of Linaclotide in Patients With Chronic Idiopathic Constipation [ctv.veeva.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Plecanatide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Plecanatide. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure form or as a powder, the following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used, especially when handling powders to avoid dust formation. |
Safe Handling and Operational Plan
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a chemical fume hood or other appropriate exhaust ventilation is recommended, particularly when weighing or otherwise manipulating the solid form of this compound to prevent the formation of dust and aerosols.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
2. Handling Procedures:
-
Do not inhale dust or aerosols.[1]
-
Wash hands thoroughly after handling.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation persists, consult a physician.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[1]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste in a suitable, closed container labeled for chemical waste.[2]
-
Spill Cleanup: In case of a spill, prevent further leakage if it is safe to do so. Absorb spills with an inert material (e.g., diatomite, universal binders).[1] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
